Cyazofamid

Catalog No.
S633182
CAS No.
120116-88-3
M.F
C13H13ClN4O2S
M. Wt
324.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyazofamid

CAS Number

120116-88-3

Product Name

Cyazofamid

IUPAC Name

4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)imidazole-1-sulfonamide

Molecular Formula

C13H13ClN4O2S

Molecular Weight

324.79 g/mol

InChI

InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3

InChI Key

YXKMMRDKEKCERS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl

solubility

Solvent solubility (all in g/100 mL, 21.2 °C): hexane, 0.003; methanol, 0.174, acetonitrile, 3.095, dichloroethane, 10.212; toluene, 0.600, ethyl acetate, 1.649; acetone, 4.564, octanol, 0.004
In water, 0.107 at pH 7; 0.121 at pH 5; 0.109 at pH 9 (all in mg/L at 20 °C)

Synonyms

4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide; 4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide; BAS 54500F; Cyamidazosulfamid; Docious; Fendazosulam; IKF 916; Mildicut; Ranman;

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl

Mechanism of Action and Experimental Insights

Author: Smolecule Technical Support Team. Date: February 2026

Cyazofamid's fungicidal activity stems from its specific inhibition of the mitochondrial electron transport chain.

Mitochondrial Targeting and Experimental Workflow

The fungicide binds to the Qi site (the ubiquinone-reducing site) of cytochrome bc1 in Complex III. This action blocks the reduction of ubiquinone, disrupts electron flow, and inhibits cellular energy (ATP) synthesis, leading to cell death in target pathogens [1] [2] [3].

The diagram below illustrates the molecular mechanism and the experimental approach used to characterize the function of a key regulatory protein, FgDML1, in the fungus Fusarium graminearum.

architecture cluster_moa This compound Mechanism of Action cluster_research Research Workflow for FgDML1 This compound This compound Qi_Site Qi Site of Complex III This compound->Qi_Site Electron_Flow Electron Flow Disruption Qi_Site->Electron_Flow Gene_Identification Gene Identification (BLAST using S. cerevisiae DML1) Qi_Site->Gene_Identification Informs Research ATP_Synthesis Inhibits ATP Synthesis Electron_Flow->ATP_Synthesis Cell_Death Fungal Cell Death ATP_Synthesis->Cell_Death Mutant_Generation Mutant Generation (ΔFgDML1 knockout) Gene_Identification->Mutant_Generation Complementation Genetic Complementation (ΔFgDML1-C) Mutant_Generation->Complementation Phenotypic_Assay Phenotypic Assays (Growth, Reproduction, Pathogenicity) Mutant_Generation->Phenotypic_Assay Biochemical_Analysis Biochemical Analysis (Complex III activity, ATP/Acetyl-CoA levels) Mutant_Generation->Biochemical_Analysis Fungicide_Sensitivity Fungicide Sensitivity Test (this compound vs. Pyraclostrobin) Mutant_Generation->Fungicide_Sensitivity

Research framework linking this compound's target to gene function analysis.

Key Experimental Findings from Recent Research

A 2025 study characterized the mitochondrial protein FgDML1 in Fusarium graminearum, providing deeper insights into this compound's action and resistance mechanisms [1].

  • Gene Identification and Mutant Generation: The FgDML1 gene was identified via a BLAST search using the S. cerevisiae DML1 protein sequence. Researchers generated a ΔFgDML1 knockout mutant and a genetically complemented strain (ΔFgDML1-C) to confirm that observed phenotypes were due to the specific gene deletion [1].
  • Phenotypic and Pathogenicity Assays: The ΔFgDML1 mutant showed significant defects in vegetative growth, asexual and sexual reproduction, and virulence on wheat plants, indicating FgDML1 is essential for full pathogenicity [1].
  • Biochemical and Metabolic Impact: The study found that FgDML1 interacts with a mitochondrial dynamin-like protein to maintain mitochondrial stability. Loss of FgDML1 reduced mitochondrial Complex III enzyme activity, leading to decreased ATP synthesis and acetyl-CoA accumulation. This metabolic disruption negatively affects the formation of "toxisomes" and the biosynthesis of the DON mycotoxin [1].
  • Sensitivity to Fungicides: The ΔFgDML1 mutant exhibited altered sensitivity specifically to this compound, but not to the Qo-site inhibitor pyraclostrobin. This suggests that the loss of FgDML1 may cause compensatory changes in the conformation of the Qi-site protein, directly affecting the binding and efficacy of this compound [1].

Efficacy and Regulatory Data

This compound has been evaluated extensively in both laboratory and field settings, leading to the establishment of legal residue limits (tolerances) on various food commodities.

Commodity Group / Example Tolerance (ppm)
Herb subgroup 19A 90 [4]
Leafy greens subgroup 4-16A 10 [4]
Brassica, leafy greens, subgroup 4-16B 15 [4]
Bulb vegetables, group 3-07 2.0 [4]
Vegetable, fruiting, group 8-10 0.9 [4]
Grape (regional registration) 1.5 [4]
Hop dried cones 10.0 [4]
Carrot, roots 0.09 [4]
Vegetable, tuberous and corm, subgroup 1C 0.02 [4]

The U.S. Environmental Protection Agency has established tolerances for residues of this compound and its metabolites on various crops to ensure food safety. The latest final rule, effective December 5, 2024, established new tolerances for several bean and pea commodities [5].

Research and Development Applications

Advanced techniques are being applied to fungicide research, which could be relevant for the development and optimization of compounds like this compound.

  • High-Throughput Screening Models: A 2025 study created a bioluminescent strain of Phytophthora infestans enabling real-time, non-destructive monitoring of pathogen load and fungicide efficacy in plants. This system allows for high-throughput screening of novel compounds and precise assessment of fungicide bioavailability and minimum effective dosage [6].
  • Metabolism Studies: Research using the soil fungus Cunninghamella elegans identified several microbial metabolites of this compound. This system is valuable for predicting Phase I mammalian metabolites, which is crucial for understanding the environmental fate and toxicological profile of pesticides [3].

References

cyazofamid mode of action cytochrome bc1 complex

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mode of Action

Cyazofamid is a fungicide that specifically targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain [1] [2]. Here is a visual summary of its mechanism:

G Compound This compound Target Binds to Qi site of Cytochrome bc1 Complex (Complex III) Compound->Target Effect Blocks electron transfer from Ubiquinol (QH2) Target->Effect Consequence Inhibits ATP synthesis Fungicidal effect Effect->Consequence

This compound mechanism of action

This binding action blocks the re-oxidation of ubiquinol at the Qi site, preventing the transfer of electrons through Complex III and halting the proton gradient needed for ATP synthesis [1] [3] [2]. The fungicide exhibits high selectivity for oomycete pathogens, showing potent inhibition of Complex III in Pythium spinosum but much weaker effects on enzymes from fungi, yeast, rats, or plants [2].

Quantitative Inhibition Kinetics

The table below compares the inhibitory kinetics of this compound with antimycin, another Qi site inhibitor.

Inhibitor Inhibition Type Ki Value Inhibition Model vs. Cytochrome c Inhibition Model vs. DBH2
This compound Classical Inhibitor [4] 12.90 ± 0.91 μM [4] Non-competitive [4] Competitive [4]
Antimycin Slow Tight-Binding Inhibitor [4] 0.033 ± 0.00027 nM [4] Non-competitive [4] Competitive [4]

This compound acts as a classical, non-competitive inhibitor with respect to cytochrome c, but binds competitively against the substrate DBH₂, confirming its action at the quinone reduction site [4]. Its potency is significantly lower than antimycin due to differences in molecular interactions; antimycin forms a more extensive hydrogen-bonding network within the Qi pocket [4].

Molecular Binding and Resistance

Research indicates that specific mutations in the cytochrome b gene can confer resistance to this compound.

Pathogen Amino Acid Change Nucleotide Change Associated Resistance
Plasmopara viticola [5] L201S Not specified This compound
Plasmopara viticola [5] E203-DE-V204 (Insertion) Not specified This compound
Plasmopara viticola [5] E203-VE-V204 (Insertion) Not specified This compound

The L201S point mutation and insertions around position E203 in cytochrome b are associated with reduced sensitivity in field populations [5]. Molecular docking suggests this compound forms a single hydrogen bond with Asp228 in the Qi site, and while it does not require a significant conformational change to bind, alterations in the Qi site protein conformation can affect its efficacy [4] [6].

Key Experimental Protocols

Inhibitory Kinetics Assay

This protocol measures the effect of this compound on the cytochrome bc1 complex activity [4].

  • Enzyme Source: Isolate mitochondria from the target organism (e.g., porcine heart in the cited study).
  • Assay System: Measure Succinate-Cytochrome c Reductase (SCR) activity.
  • Procedure: Add varying concentrations of this compound to the SCR assay mixture.
  • Analysis: Determine the Ki value and inhibition model (e.g., non-competitive with cytochrome c) by analyzing reaction rates at different inhibitor and substrate concentrations.
Mitochondrial Respiration Measurement

This method assesses the impact on whole-cell respiration [2].

  • Sample Preparation: Use mycelia from a sensitive organism (e.g., Pythium spinosum).
  • Oxygen Consumption: Measure oxygen consumption rates polarographically with an oxygen electrode.
  • Treatment: Treat mycelia with this compound (e.g., 4 μM).
  • Pathway Identification: Use specific inhibitors to distinguish pathways: Potassium Cyanide (KCN) inhibits cytochrome c oxidase, and Salicylhydroxamic Acid (SHAM) inhibits the alternative oxidase.

Research Implications and Connections

  • Exploring Resistance: The emergence of cytochrome b mutations necessitates monitoring using modern tools like long-read sequencing technologies to detect and quantify resistant variants within field populations [5].
  • Novel Fungicide Discovery: Understanding this compound's structure and Qi site binding informs the design of new fungicides, as seen with arylpyrazole pyrimidine ether derivatives showing comparable efficacy [7].
  • Beyond Oomycetes: Research on Fusarium graminearum indicates that mitochondrial proteins like FgDML1 can indirectly influence sensitivity to this compound by affecting Complex III assembly and Qi site conformation [6].

References

cyazofamid metabolite CCIM toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile of Cyazofamid and CCIM

The table below summarizes the key comparative information found in the search results.

Characteristic This compound Metabolite CCIM
Acute Toxicity Lower acute toxicity [1] Higher acute toxicity [1]
Absorption Less easily absorbed [2] More easily absorbed [2]
Toxicity in Rats High renal toxicity in male rats from subchronic tests [2] More toxic to rats [2]
Primary Concern - Higher dietary risk due to greater absorption and toxicity [2]
Mode of Action Inhibits mitochondrial respiration by blocking electron transfer at the Qi site of complex III (cytochrome bc₁ complex) [2] [3] Information not available in search results

Metabolic Pathways and Identification

The search results provide insights into the metabolism of this compound, which leads to the formation of CCIM and other metabolites.

  • Formation of CCIM: this compound rapidly degrades in the environment and in plants into its main metabolite, CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile) [1] [2] [4]. In a study on tomatoes, CCIM residues reached a maximum level 3 days after the last application of this compound before gradually decreasing [1].
  • Further Microbial Metabolism: A study using the soil fungus Cunninghamella elegans identified three metabolites of this compound: CHCN, CCBA, and a new metabolite, CCHS [3]. The proposed pathway suggests this compound can be oxidized to CCHS or degraded to CHCN, which is then further oxidized to CCBA [3]. This fungal metabolic system is considered a useful model for predicting Phase I metabolites in mammals.

The following diagram illustrates this microbial metabolic pathway based on the identified compounds.

G This compound This compound CCHS CCHS This compound->CCHS Oxidation CHCN CHCN This compound->CHCN Degradation CCBA CCBA CHCN->CCBA Oxidation

Diagram of the microbial metabolism pathway of this compound by *Cunninghamella elegans [3].*

Experimental Protocols for Residue Analysis

The search results detail robust methodologies for extracting and quantifying this compound and CCIM in various samples, which is fundamental for toxicity and dissipation studies.

  • Sample Extraction and Clean-up:
    • Crops and Soil: The QuEChERS method is widely used. Samples are extracted with acetonitrile and cleaned up using dispersive solid-phase extraction (d-SPE) [4].
    • Water Samples: Liquid-liquid extraction with dichloromethane is an effective method [4].
  • Instrumental Analysis - LC-MS/MS:
    • Technique: Analysis is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization in positive mode [1] [2] [4].
    • Separation: A common approach uses a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid, under gradient conditions [2] [3].
    • Detection: The instrument operates in Selected Reaction Monitoring (SRM) mode for high sensitivity and selectivity [4].
  • Method Validation:
    • Linearity: The method demonstrates satisfactory linearity with correlation coefficients (R²) ranging from 0.9981 to 0.9997 [2].
    • Recovery and Precision: Mean recoveries for this compound and CCIM across various matrices (e.g., grape, wine) typically range from 75% to 113%, with relative standard deviations (RSDs) generally below 10% [2] [4].
    • Sensitivity: The Limit of Quantification (LOQ) can be as low as 5 µg/kg in food matrices and 0.02-0.05 ng/mL in water [2] [4].

The workflow for this analytical protocol is summarized in the diagram below.

G Sample Sample QuEChERS QuEChERS Sample->QuEChERS Extraction LCMS LCMS QuEChERS->LCMS Clean-up Data Data LCMS->Data Analysis

Generalized workflow for the analysis of this compound and CCIM residues in crop and soil samples [2] [4].

Implications for Risk Assessment

The transformation of this compound into the more toxic and absorbable CCIM has direct consequences for dietary risk assessment.

  • Processing as a Mitigation Step: Food processing can significantly reduce residue levels. In tomato paste making, washing and peeling led to loss rates of 92.3% for this compound and 75.2% for CCIM [1]. Similarly, the wine-making process reduced residues, with overall Processing Factors (PFs) as low as 0.003 for this compound and 0.039 for CCIM, indicating a reduction of over 96% and 93%, respectively [2].
  • Focus on the Metabolite: Due to its higher toxicity, CCIM is a critical residue of concern. Regulatory monitoring and risk assessment must account for both the parent compound and this major metabolite to ensure consumer safety [1] [2].

References

cyazofamid isomeric impurity identification characterization

Author: Smolecule Technical Support Team. Date: February 2026

The Isomeric Impurity of Cyazofamid

A recent study specifically identified and characterized an isomeric impurity in the fungicide this compound [1]. The key details of this impurity are as follows:

Feature Description
Chemical Name 5-chloro-2-cyano-N,N-dimethyl-4-p-tolylimidazole-1-sulfonamide [1]
Structural Relationship Isomer of this compound (positional isomer) [1]
Key Structural Difference The N,N-dimethylsulfonamide group is attached to the nitrogen of the imidazole ring adjacent to the chloride group, whereas in the active ingredient, it is attached to the nitrogen adjacent to the p-tolyl group [1].
Formation Formed as a by-product during the synthesis of this compound, specifically during the reaction of the intermediate imidazole with N,N-dimethylsulfamoyl chloride [1].

Experimental Protocols for Identification and Characterization

The researchers employed a multi-technique analytical approach to conclusively identify the impurity.

Isolation and Separation
  • Technique: High-Performance Liquid Chromatography (HPLC)
  • Protocol: The reaction mixture was monitored using intermittent HPLC analysis, which indicated the formation of the impurity during the synthesis [1].
  • Isolation: The impurity was isolated from the mixture using preparative HPLC for further characterization [1].
Structural Elucidation

The following techniques were used to determine the precise molecular structure of the impurity [1]:

Technique Application & Key Outcomes
Liquid Chromatography/High-Resolution Mass Spectrometry (LC/HRMS) Determined the exact mass and elemental composition of the impurity.
Tandem Mass Spectrometry (MS/MS) Provided fragmentation patterns to infer structural motifs and confirm the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidated the molecular backbone, connectivity of atoms, and the spatial environment of nuclei (e.g., confirming the position of the sulfonamide group on the imidazole ring).
Single Crystal X-Ray Diffraction (XRD) Provided definitive, three-dimensional atomic-level confirmation of the molecular structure and the position of the sulfonamide group relative to the chloride on the imidazole ring.
Computational Validation
  • Technique: Computational studies were performed to model the impurity's structure and energetics.
  • Outcome: These studies provided supporting evidence for the formation of the identified isomer and helped rule out other possible isomeric structures [1].

Experimental Workflow for Impurity Profiling

The following diagram illustrates the logical workflow from discovery to confirmation, integrating the techniques described above:

Start Reaction Mixture (this compound Synthesis) HPLC HPLC Analysis Start->HPLC PrepHPLC Isolation via Preparative HPLC HPLC->PrepHPLC StructElucid Structural Elucidation PrepHPLC->StructElucid NMR NMR Spectroscopy StructElucid->NMR LCMS LC/HRMS & MS/MS StructElucid->LCMS XRD Single Crystal XRD StructElucid->XRD Confirm Isomer Identity Confirmed (5-chloro-2-cyano-N,N-dimethyl- 4-p-tolylimidazole-1-sulfonamide) NMR->Confirm LCMS->Confirm XRD->Confirm Comp Computational Validation Confirm->Comp Supports

This workflow demonstrates a standard yet powerful approach for identifying unknown impurities, moving from detection and isolation to definitive structural confirmation.

Key Takeaways for Professionals

  • Significance of Impurity Profiling: Identifying and characterizing structurally related impurities is crucial for assessing the safety, efficacy, and environmental impact of pesticides and other fine chemicals [1] [2].
  • Power of Orthogonal Techniques: The combination of separation science (HPLC), spectroscopic methods (NMR, MS), and definitive structural analysis (XRD) is essential for unambiguous identification, especially for isomers that are structurally very similar [1].
  • Advanced Tools: Software tools like SIRIUS/ZODIAC can be leveraged for de novo molecular formula identification and elucidating structurally related impurities in complex mixtures, which is particularly valuable when impurities lack CAS numbers or are previously unreported [2].

References

cyazofamid human liver microsomes biotransformation

Author: Smolecule Technical Support Team. Date: February 2026

Core Findings of Cyazofamid Biotransformation

The following table summarizes the key experimental findings from the research:

Aspect Finding Experimental Details
Primary Metabolite CCHS: 4-chloro-2-cyano-5-(4-(hydroxymethyl)phenyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide [1] Formed via oxidation of the 4-methyl group on the phenyl ring to a hydroxymethyl group [1].
Responsible CYP Isoforms CYP2B6, CYP2C9, and CYP2C19 [1] Incubations with 10 different cDNA-expressed human recombinant P450s (rCYPs); only these three produced CCHS.

| Relative Contribution of rCYPs | CYP2B6: 27.4% CYP2C9: 66.1% CYP2C19: 6.5% [2] | Calculated from the formation of CCHS in the incubation study. | | Molecular Docking Correlation | Metabolic reactivity (2B6 > 2C19 > 2C9) correlated with the distance between the heme iron of the CYP and the hydroxylated carbon of this compound [1]. | Crystal structure of this compound was docked with CYP structures (2B6, 2C9, 2C19, 3A4) from the Protein Data Bank. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the key methodologies used in the original research.

In Vitro Metabolism by HLMs and rCYPs

The following protocol was used to identify the metabolite and the responsible CYP isoforms [1]:

  • Incubation Mixture: 50 mM potassium phosphate buffer (pH 7.4), 10 mM magnesium chloride, pooled HLMs (0.5 mg/mL) or specific rCYP isoforms (10 pmol), and a substrate concentration of 100 μM (for HLMs) or 10 μM (for rCYPs) this compound.
  • NADPH-Generating System: 1 mM NADP+, 5 mM glucose-6-phosphate, 0.25 U glucose-6-phosphate dehydrogenase, and 1 mM NADPH was used to initiate the reaction.
  • Reaction Conditions: Mixtures were incubated at 37°C for 0-120 minutes (HLMs) or 10 minutes (rCYPs) in a shaking water bath.
  • Reaction Termination & Analysis: The reaction was stopped by adding an equal volume of acetonitrile on ice. After centrifugation, the supernatant was analyzed by HPLC and LC-MS/MS for metabolite identification and quantification.
  • Controls: Experiments included negative controls without the NADPH-generating system and with heat-denatured HLMs to confirm the reaction was enzyme-dependent.
Molecular Docking Study

The study provided a mechanistic explanation for the observed metabolic reactivities through these steps [1]:

  • Crystal Structure: The crystal structure of this compound was determined using single-crystal X-ray diffraction.
  • Protein Structures: The 3D structures of human CYP 2B6 (3IBD), 2C9 (1OG5), 2C19 (4GQS), and 3A4 (2J0D) were obtained from the Protein Data Bank.
  • Docking Software: Docking experiments were performed using Sybyl 7.3 software on a Linux PC.
  • Analysis: The binding pocket was analyzed using LigPlot, and the 3D images of the docked complexes were constructed using PyMOL. The key metric was the distance between the heme iron in the CYP and the carbon atom of the 4-methyl group on this compound destined for hydroxylation.

This compound Metabolic Pathway

The diagram below outlines the primary Phase I metabolic pathway of this compound as identified in the studies.

This compound This compound CCHS CCHS This compound->CCHS Hydroxylation  CYP2B6/2C9/2C19 CHCN CHCN CCHS->CHCN Hydrolysis CCBA CCBA CHCN->CCBA Oxidation

This pathway shows the core Phase I metabolism, where CCHS is the direct product of human liver microsomes, while CHCN and CCBA are fungal metabolites that illustrate potential subsequent degradation [1] [3].

Key Takeaways and Research Implications

  • Bioactivation Insight: The formation of CCHS represents a bioactivation step, transforming the parent compound into a hydroxylated metabolite [1]. Understanding this is crucial for a full toxicological profile.
  • Polymorphism Considerations: The involvement of CYP2C9 and CYP2C19 suggests that individuals with genetic polymorphisms in these enzymes might exhibit different metabolic rates for this compound, which is a key consideration for human health risk assessment [1].
  • Model Organism Correlation: The same primary metabolite (CCHS) was also identified by the soil fungus Cunninghamella elegans, supporting its use as a microbial model to predict mammalian Phase I metabolism for this compound [3].

References

Comprehensive Application Notes and Protocols: QuEChERS-HPLC-UV Analysis of Cyazofamid and Its Metabolite in Grapes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cyazofamid is a sulfonamide-based fungicide widely used in viticulture for controlling downy mildew and other fungal diseases that threaten grape production worldwide. With China being the third largest grape producer globally with 785 kha of vineyards, the responsible use of fungicides like this compound is crucial for maintaining both yield and food safety. This compound's primary metabolite, 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), requires simultaneous monitoring as it demonstrates higher acute toxicity than the parent compound. The QuEChERS approach has revolutionized pesticide residue analysis by providing a streamlined methodology that combines efficiency with robustness. These application notes present a validated HPLC-UV method for determining this compound and CCIM residues in grapes, incorporating dissipation kinetics and dietary risk assessment to provide comprehensive analytical protocols for researchers and regulatory agencies.

The extensive use of fungicides in modern viticulture necessitates reliable monitoring methods to ensure compliance with maximum residue limits and protect consumer health. While this compound exhibits relatively low toxicity to humans and the environment, its potential for residue accumulation and the greater toxicity of its metabolite CCIM underscore the importance of accurate residue monitoring. Previous studies have documented this compound's unique mode of action inhibiting the Qi site of cytochrome bc1 enzyme complex III in the mitochondrial respiratory chain, affecting all growth stages of oomycetes. The method detailed herein addresses the need for a cost-effective analytical approach that can be implemented in routine laboratory settings without compromising data quality, filling a critical gap between sophisticated LC-MS methods and practical monitoring needs.

Methodology Overview

The optimized analytical approach integrates modified QuEChERS extraction with HPLC-UV determination to provide accurate, sensitive, and reproducible quantification of this compound and its metabolite CCIM in grape matrices. This methodology was specifically developed to overcome challenges associated with the complex grape matrix while maintaining analytical robustness and practical efficiency. The method validation covers all critical parameters including accuracy, precision, linearity, and sensitivity according to established analytical guidelines, ensuring reliability for both research and regulatory applications.

The methodological framework incorporates not only residue determination but also dissipation kinetics and dietary risk assessment, providing a comprehensive approach to fungicide monitoring. The dissipation study follows first-order kinetics with half-lives calculated for both parent compound and metabolite, while the risk assessment employs probability models to evaluate chronic exposure risks across different demographic groups. This integrated approach transforms simple residue data into meaningful safety information, supporting evidence-based decision-making in food safety management.

Materials and Reagents

Chemical Standards and Solvents
  • This compound standard (98.7% purity) and CCIM standard (95% purity) should be acquired from certified reference material providers such as Dr. Ehrenstorfer GmbH or BeNa Culture Collection [1] [2].
  • HPLC-grade acetonitrile and methanol are essential for mobile phase preparation and extraction [1].
  • Chromatographic-grade formic acid (98% purity) is recommended for mobile phase modification [2].
  • Ultrapure water (18.2 MΩ·cm resistivity) should be obtained from a water purification system [2].
QuEChERS Materials
  • Anhydrous magnesium sulfate (MgSO₄) must be baked at 110°C for 8 hours prior to use to eliminate moisture [2].
  • Sodium chloride (NaCl) of analytical grade is required for phase separation [1].
  • Primary Secondary Amine (PSA, 40-60 μm) sorbent is necessary for dispersive solid-phase extraction cleanup [1].
  • C18 sorbent (40-60 μm) may be employed for additional cleanup of oily matrices [3] [2].

Table 1: Required Materials and Specifications for QuEChERS-HPLC-UV Analysis

Material Type Specific Requirements Purpose Quality Control
Reference Standards This compound (≥98.7%), CCIM (≥95%) Quantification Store at 4°C in dark; prepare fresh solutions every 3 months
Extraction Solvents HPLC-grade acetonitrile, methanol Sample extraction Low UV absorbance; particle-free
Salts for Partitioning Anhydrous MgSO₄, NaCl Phase separation Bake at 110°C for 8 hours before use
d-SPE Sorbents PSA, C18 Matrix cleanup Store in desiccator; check for degradation

Sample Preparation Protocol

Extraction Procedure
  • Sample Homogenization: Fresh grape samples should be thoroughly homogenized using a high-speed blender to ensure representative sampling. Entire grape clusters including skins should be processed to account for potential inhomogeneous distribution of fungicide residues [1].

  • Weighing and Hydration: Precisely weigh 10.0 ± 0.05 g of homogenized grape sample into a 50 mL centrifuge tube. For dried grape samples, add 10 mL of ultrapure water to rehydrate and allow equilibrium for 30 minutes before extraction [1] [4].

  • Solvent Extraction: Add 10 mL of HPLC-grade acetonitrile to the sample tube. The 1:1 sample-to-solvent ratio provides optimal extraction efficiency while maintaining practical handling volumes. Internal standards may be added at this stage if quantification precision is critical [1] [4].

  • Shaking and Partitioning: Vigorously shake the mixture for 1 minute using a vortex mixer or mechanical shaker. Add extraction salts typically 4 g MgSO₄ and 1 g NaCl, though specific formulations may vary based on the QuEChERS kit used. Immediately shake for an additional minute to prevent salt clumping and ensure complete phase separation [4].

  • Centrifugation: Centrifuge the tubes at ≥4000 rpm for 5 minutes to achieve complete phase separation. The organic (acetonitrile) layer will form the upper phase, while the aqueous phase and matrix debris will separate into the lower phases [1] [4].

Purification Process
  • d-SPE Cleanup: Transfer 1-2 mL of the upper acetonitrile layer to a dispersive solid-phase extraction tube containing 150 mg MgSO₄ and 25 mg PSA. The PSA sorbent effectively removes various polar interferents including organic acids, sugars, and pigments common in grape matrices [1] [4].

  • Additional Cleanup for Pigmented Varieties: For highly pigmented grape varieties (e.g., Concord, Ruby), additional cleanup with 25 mg C18 sorbent is recommended to remove non-polar interferents such as anthocyanins [3].

  • Post-Cleanup Processing: Shake the d-SPE tube vigorously for 30 seconds and centrifuge at ≥4000 rpm for 2 minutes. Carefully transfer the purified extract to an HPLC vial for analysis. If necessary, the extract can be concentrated under a gentle nitrogen stream or diluted with mobile phase to match the calibration range [1].

The following workflow diagram illustrates the complete sample preparation process:

G QuEChERS Sample Preparation Workflow start Homogenized Grape Sample (10g) step1 Acetonitrile Extraction (10mL) start->step1 50mL centrifuge tube step2 Salt-induced Phase Separation step1->step2 Add 4g MgSO₄ + 1g NaCl step3 Centrifugation (4000 rpm, 5 min) step2->step3 Vortex 1 minute step4 d-SPE Cleanup (PSA + MgSO₄) step3->step4 Collect 1mL supernatant step5 HPLC-UV Analysis step4->step5 Centrifuge 4000 rpm, 2 min

HPLC-UV Analysis

Instrumentation and Conditions

The HPLC-UV analysis employs a conventional high-performance liquid chromatography system equipped with a UV detector for compound identification and quantification. While the original research utilized an HPLC-UV system, adaptation to UHPLC systems is possible with appropriate parameter adjustments to enhance resolution and reduce analysis time [1] [5].

Table 2: Optimal HPLC-UV Conditions for this compound and CCIM Separation

Parameter Recommended Conditions Alternative Options
Column C18 reversed-phase (50 mm × 2.1 mm, 3.0 μm) C18 (150 mm × 4.6 mm, 5 μm) for conventional HPLC
Mobile Phase Methanol:0.1% formic acid in water (65:35, v/v) Acetonitrile:water (70:30, v/v) for different selectivity
Flow Rate 0.3 mL/min 1.0 mL/min for conventional HPLC columns
Column Temperature 30°C 25-40°C depending on column specifications
Injection Volume 5 μL 1-10 μL based on detection sensitivity needs
Detection Wavelength 220 nm (this compound) / 254 nm (CCIM) 210-280 nm based on analyte absorbance maxima
Run Time 10-15 minutes Variable based on matrix complexity
Method Development Considerations

Selectivity optimization begins with screening various C18 columns and mobile phase compositions to achieve baseline separation of this compound, CCIM, and potential matrix interferents. The addition of 0.1% formic acid to the aqueous mobile phase component enhances peak shape and improves ionization efficiency, though this is more critical for MS detection. For complex grape matrices, gradient elution may be employed instead of isocratic conditions: starting with 40% methanol and increasing to 90% over 8 minutes, then holding for 2 minutes before re-equilibration [5] [6].

System performance optimization should follow a structured approach considering retention (k), efficiency (N), and selectivity (α). The van Deemter equation can guide optimal flow rates, while kinetic plot methodologies assist in balancing analysis time and resolution. For this compound and CCIM, which have moderate hydrophobicity, methanol-water systems generally provide better selectivity than acetonitrile-water, though the latter may yield lower backpressures. Column temperature optimization between 25-40°C can significantly impact separation efficiency and analysis time [5] [6].

Method Validation

Performance Characteristics

Method validation according to international guidelines (e.g., SANTE/11312/2021) confirms the analytical procedure's reliability for regulatory purposes. The validation encompasses specificity, linearity, accuracy, precision, and sensitivity parameters assessed through analysis of spiked blank matrix samples at multiple concentration levels [1] [3].

Table 3: Method Validation Parameters for this compound and CCIM in Grapes

Validation Parameter This compound CCIM Acceptance Criteria
Linearity Range (mg/kg) 0.05-5.0 0.05-5.0 R² ≥ 0.990
Average Recovery (%) 92-98 99-104 70-120%
Repeatability (RSD%) 2.4-10.5 1.3-4.0 ≤20%
LOQ (mg/kg) 0.05 0.05 S/N ≥ 10
LOD (mg/kg) 0.002-0.004 0.002-0.004 S/N ≥ 3
Accuracy and Precision

The accuracy of the method, expressed as percentage recovery, was determined by analyzing blank grape samples fortified with this compound and CCIM at three concentration levels (0.05, 0.10, and 0.50 mg/kg). The recovery rates for this compound ranged from 92% to 98%, while CCIM exhibited slightly higher recoveries of 99% to 104%. These values fall within the acceptable range of 70-120% specified by regulatory guidelines for pesticide residue analysis [1] [7].

Method precision was evaluated through both repeatability and intermediate precision studies. Repeatability (intra-day precision) showed relative standard deviations (RSDs) of 2.4-10.5% for this compound and 1.3-4.0% for CCIM across the validated concentration range. Intermediate precision (inter-day precision) conducted over three consecutive days demonstrated RSDs below 15% for both analytes, confirming the method's robustness under normal laboratory variations [1].

Residue and Risk Assessment

Dissipation Behavior and Residue Decline

The dissipation kinetics of this compound in grapes follows first-order kinetics, with half-lives ranging from 4.3 to 7.8 days depending on application rate, climatic conditions, and grape variety. The relatively moderate persistence allows for effective disease control while minimizing prolonged residue accumulation. The metabolite CCIM appears rapidly after application, with maximum concentrations typically observed within 3-5 days post-application [1].

Table 4: Residue Dissipation and Dietary Risk Assessment of this compound in Grapes

Parameter This compound CCIM Comments
Half-life (days) 4.3-7.8 Not specified Varies by geography and application timing
Final Residue (mg/kg) <0.05-0.31 <0.05-0.47 At pre-harvest interval of 10-14 days
Maximum Residue Limit (mg/kg) 1.0 (grape) Included in parent According to Chinese GB 2763-2016
Chronic Risk (%ARfD) 0.021-1.714% Included in parent Lower than pyraclostrobin (0.112-189.617%)
Acute Risk (%ADI) <100% Included in parent Demonstrates negligible acute risk
Dietary Risk Assessment

The chronic dietary risk assessment for this compound residues in grapes calculated using probability models demonstrated risk values of 0.021-1.714% of the acceptable daily intake, significantly below the level of concern. These values indicate negligible long-term health risks to consumers, with this compound posing substantially lower risk compared to other fungicides such as pyraclostrobin, which showed risk values up to 189.617% in the same study [1].

Conclusion

The QuEChERS-HPLC-UV method presented herein provides a reliable, cost-effective solution for simultaneous determination of this compound and its metabolite CCIM in grapes. The validated approach demonstrates excellent accuracy, precision, and sensitivity with LOQs of 0.05 mg/kg for both analytes, adequate for monitoring compliance with established MRLs. The methodology balances analytical performance with practical considerations, making it accessible for routine laboratory testing while generating data suitable for regulatory decision-making.

The integrated residue decline study and dietary risk assessment complement the analytical data by providing essential context for food safety evaluations. The findings confirm that when this compound is applied according to recommended guidelines, with a pre-harvest interval of 10-14 days, resulting residue levels pose negligible risks to consumer health across all demographic groups. This comprehensive approach to fungicide analysis—encompassing method development, validation, and risk assessment—serves as a valuable template for researchers and regulatory agencies engaged in ensuring food safety while supporting sustainable agricultural practices.

References

Application Notes and Protocols for LC-MS/MS Determination of Cyazofamid and Its Metabolite in Crop Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cyazofamid is a fungicide widely used in agriculture to control fungal diseases in crops. Its major metabolite, 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), is often monitored alongside the parent compound to ensure food safety and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and selective quantification of this compound and CCIM in complex crop matrices.


Method Overview

The protocol involves sample extraction using the QuEChERS method, cleanup with dispersive solid-phase extraction (d-SPE), and analysis via LC-MS/MS. Key performance parameters include high recovery rates, low limits of quantification (LOQs), and minimal matrix effects.


Experimental Protocols

Sample Preparation
  • Homogenization: Fresh crop samples (e.g., cabbage, apple, pepper) are homogenized using a blender.
  • Extraction:
    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
    • Add 10 mL of acetonitrile (ACN) and shake vigorously for 1 min.
    • Incorporate QuEChERS salts (4 g MgSO₄, 1 g NaCl, 0.5 g disodium hydrogen citrate, 1 g sodium citrate) and shake again.
    • Centrifuge at 3000 rpm for 5 min.
  • Cleanup:
    • Transfer the supernatant to a d-SPE tube containing sorbents (e.g., PSA, C18, GCB).
    • Vortex and centrifuge.
    • Filter the extract through a 0.45 μm PTFE filter prior to LC-MS/MS analysis [1] [2].
LC-MS/MS Analysis
  • Chromatography:
    • Column: Reverse-phase C18 (e.g., Thermo Scientific Hypersil Gold, 100 mm × 2.1 mm, 1.9 μm).
    • Mobile Phase: Gradient elution with water (MP-A) and acetonitrile/methanol.
    • Flow Rate: 0.3 mL/min; column temperature: 40°C.
  • Mass Spectrometry:
    • Ionization: Electrospray ionization (ESI) in positive mode.
    • Detection: Selected reaction monitoring (SRM).
    • Key Parameters: Spray voltage: 5.0 kV; vaporizer temperature: 280°C; collision gas: argon [1] [2].

Method Validation

Validation data for this compound and CCIM in crop samples are summarized below:

Table 1: Method Validation Parameters for this compound and CCIM in Crop Samples

Parameter This compound CCIM
LOQ 0.01–2 ng/g 0.01–5 ng/g
Recovery (%) 79.6–114.9 75.1–99.1
Matrix Effect (%) Crop-dependent (e.g., -20 to +20) Crop-dependent (e.g., -15 to +25)
Linearity (R²) ≥0.999 ≥0.999

Data compiled from [1] [3] [4].


Applications

  • Residue Monitoring: The method was applied to monitor this compound residues in Korean cabbage, revealing a half-life of 3.18 days and safe preharvest intervals [3].
  • Risk Assessment: Hazard quotient (HQ) calculations indicated low consumer risk (e.g., HQ = 70.58%) [3].

Workflow Diagram

The analytical workflow for determining this compound and CCIM in crops is summarized below:

G SamplePrep Sample Preparation (Homogenization + QuEChERS Extraction) Cleanup d-SPE Cleanup (PSA, C18, GCB sorbents) SamplePrep->Cleanup Centrifuge & Transfer LCMS LC-MS/MS Analysis (SRM Detection, ESI+) Cleanup->LCMS Filter & Inject DataProc Data Processing (Quantification & Validation) LCMS->DataProc Analyze Spectra

Figure 1: Workflow for LC-MS/MS determination of this compound and CCIM in crops.


Troubleshooting Tips

  • Matrix Effects: Use matrix-matched calibration and internal standards (e.g., isotopically labeled analogs) to compensate for ion suppression/enhancement [5].
  • Cleanup Optimization: Balance sorbent combinations (e.g., PSA for sugars, C18 for lipids) to avoid analyte loss [4] [5].

Conclusion

This protocol provides a robust, sensitive, and reproducible approach for quantifying this compound and CCIM in crop samples. Its applicability to diverse matrices and compliance with regulatory standards make it ideal for routine monitoring and risk assessment.


References

Comprehensive Application Notes and Protocols: Cyazofamid Residue Trials in Potatoes, Tomatoes, and Cucurbits

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyazofamid and Regulatory Context

This compound is a sulfonamide-based fungicide widely used in agriculture to control oomycete pathogens such as downy mildew and late blight in various crops. This fungicide exhibits its activity through inhibition of mitochondrial respiration in the pathogenic fungi, making it particularly effective against diseases that can devastate crops like potatoes, tomatoes, and cucurbits. The chemical identity of this compound is 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide, and it degrades to form several metabolites, with the most significant being 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), which is monitored in residue studies due to its potential toxicological relevance [1].

The regulatory landscape for this compound residues has evolved significantly, with various international agencies establishing maximum residue limits (MRLs) for different crop commodities. The European Food Safety Authority (EFSA) has conducted extensive reviews of this compound, identifying data requirements and confirming the validity of existing MRLs for potatoes, tomatoes, and cucurbits after assessing confirmatory data on storage stability [2]. Similarly, the U.S. Environmental Protection Agency (EPA) has established tolerances for this compound residues in multiple crops, including those in the cucurbit family [3]. These regulatory frameworks ensure that agricultural practices employing this compound yield food products that are safe for human consumption while effectively controlling pathogenic fungi.

Analytical Methodologies for Residue Determination

Sample Preparation and Extraction

The determination of this compound and its metabolite CCIM in crop matrices requires sophisticated sample preparation techniques to achieve accurate and reproducible results. The extraction process typically begins with homogenizing the sample material, followed by solvent extraction using acetonitrile/water mixtures. A critical step in this process is the salting-out effect, achieved by adding salts such as sodium chloride (NaCl) and magnesium sulfate (MgSO₄) to separate the organic and aqueous phases, thereby partitioning the target analytes into the acetonitrile layer [4] [1]. This approach has been validated across multiple crop matrices, including high-water content commodities like tomatoes and cucurbits, as well as high-starch content commodities like potatoes.

For complex matrices, cleanup procedures are essential to remove co-extracted interferents that could affect the analytical determination. Recent methodological advances have introduced magnetic zirconia nanoparticles (MZNPs) as highly efficient cleanup agents. Studies have demonstrated that MZNPs outperform traditional materials such as primary secondary amine (PSA) and zirconia-coated silica (Z-Sep) in removing coextractives from crop samples [4]. The MZNPs are synthesized through a one-step hydrothermal process and provide superior cleanup efficiency, which is particularly beneficial when analyzing this compound and CCIM at low residue levels. Alternative methods utilize Florisil column chromatography with ethyl acetate and n-hexane mixtures (30:70, v/v) for sample purification, which has shown satisfactory results across various crop types [5].

Instrumental Analysis and Method Validation

The quantitative analysis of this compound and CCIM residues is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The typical chromatographic conditions employ a reversed-phase C18 column (e.g., Athena C18-WP, 50 mm × 2.1 mm i.d., 3.0 μm particle size) maintained at 30°C. The mobile phase commonly consists of methanol and 0.1% formic acid in water (65:35, v/v) in isocratic elution mode, with a flow rate of 0.3 mL/min and an injection volume of 5 μL [1]. For mass spectrometric detection, electrospray ionization (ESI) in positive mode is utilized with nitrogen as the nebulizer gas, typically set at a flow rate of 8.00 L/min and temperature of 350°C [1].

Table 1: Method Validation Parameters for this compound and CCIM Analysis in Various Matrices

Parameter This compound Performance CCIM Performance Reference
Linearity Range 0.001–1 mg/L 0.001–1 mg/L [4]
Linearity (r) >0.999 >0.999 [4]
Recovery Range 79.6–95.7% 77–99% [4] [6]
RSD <9.6% <10% [4] [5]
LOQ 0.01 mg/kg 0.01 mg/kg [6] [4]
Matrix Effects Compensated with matrix-matched standards Compensated with matrix-matched standards [1]

Method validation according to international standards has demonstrated that the analytical methods for this compound and CCIM provide excellent accuracy and precision. The recovery rates for this compound across different crops (turnip, onion, romaine lettuce, rice) ranged from 79% to 98.5%, while CCIM recoveries ranged from 77% to 99%, all within the acceptable criteria established by regulatory bodies [6] [4] [5]. The limits of quantitation (LOQ) for both compounds are typically established at 0.01 mg/kg, which is sufficient for monitoring residues at levels relevant to established MRLs [6].

Residue Trial Results and Dissipation Kinetics

Dissipation Patterns in Various Crops

The dissipation behavior of this compound in agricultural crops follows first-order kinetics, characterized by a gradual decline in residue concentrations over time. The half-life values for this compound vary depending on the crop type and environmental conditions. Research conducted across different regions of China demonstrated that the half-life of this compound ranges from 5.3 to 8.7 days in the crops of interest [6]. These dissipation patterns are influenced by factors such as application rate, climate conditions, and crop characteristics, all of which affect the degradation rate of the fungicide and its metabolite.

Table 2: Dissipation Kinetics of this compound in Different Crops

Crop Half-Life (days) Application Rate Location Reference
Tomatoes 5.8–6.5 According to GAP China [6]
Potatoes 5.3–8.7 According to GAP China [6]
Cucurbits 5.7–6.5 According to GAP China [6]
Grapes 8.7–20.1 25% SC (15% fluopicolide + 10% this compound) Anhui & Hebei, China [1]
Rice Plants 4.5–9.8 Not specified Not specified [4]

Studies on the dissipation dynamics of this compound in grapes under open field conditions at two different locations in China revealed variation in half-lives, with values of 8.7 days in Anhui and 20.1 days in Hebei, illustrating the impact of regional climatic conditions on residue degradation [1]. Similarly, research on rice plants demonstrated half-lives ranging from 4.5 to 9.8 days [4]. These findings highlight the importance of conducting residue trials in multiple geographical locations to account for regional variability in dissipation patterns.

Terminal Residues and Maximum Residue Limits

The terminal residues of this compound and CCIM at harvest are critical for establishing preharvest intervals (PHI) and setting MRLs. Supervised field trials conducted according to Good Agricultural Practices (GAP) have demonstrated that when this compound is applied with appropriate preharvest intervals, the final residues are often below the limit of quantitation (LOQ, 0.01 mg/kg) in many edible crop portions [6]. However, the distribution of residues varies between different parts of the plant, with higher concentrations typically observed in leafy portions compared to fruiting bodies or roots.

Table 3: Terminal Residues and Recommended MRLs for this compound in Various Crops

Crop/Commodity Recommended MRL (mg/kg) PHI (days) Final Residues at Harvest Reference

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Figure 2: Storage stability assessment protocol for this compound residue samples, ensuring data integrity throughout the analytical process.

References

cyazofamid MRL establishment apples cabbage pepper

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Cyazofamid Residue Analysis

Analytical Method for this compound Residue in Multiple Crops

A robust single-residue analytical method was developed for the fungicide this compound in various crops, including apple, mandarin, Korean cabbage, green pepper, potato, and soybean [1].

  • Limit of Quantitation (LOQ): 0.02 mg/kg
  • Linearity: Excellent linearity for this compound standard solutions between 0.05 and 20 mg/kg, with coefficients of determination (R²) of 1.000.
  • Recoveries: Good recoveries ranging from 75.3% to 98.5%, with coefficients of variation (CV) of less than 10%, satisfying the criteria of the Korean Food and Drug Administration (KFDA) [1].
Residue Dissipation and Risk Assessment in Korean Cabbage

A study monitoring this compound and its metabolite under greenhouse conditions provides critical data for risk assessment.

  • Half-life: The biological half-life of this compound in Korean cabbage is 3.18 days [2].
  • Preharvest Interval: A 14-day preharvest interval is recommended, as the residue level (0.80 mg/kg) was below the Korean MFDS-Maximum Residue Limit (MRL) of 2.0 mg/kg [2].
  • Risk Assessment: The hazard quotient showed low toxicity (70.58%), indicating a low risk from this compound residues under the studied conditions [2].

Detailed Experimental Protocols

Sample Preparation and Extraction
  • Macerate Samples: Homogenize representative samples of apple, cabbage, or pepper [1].
  • Fortify Samples: For recovery tests, fortify macerated samples with this compound standard solution at multiple levels (e.g., MLOQ, 10x MLOQ, 100x MLOQ) [1].
  • Extract with Solvent: Use acetone as the extraction solvent [1].
  • Concentrate and Partition: Concentrate the extract and partition with dichloromethane [1].
Clean-up and Analysis
  • Clean-up: Pass the concentrated extract through a Florisil column for clean-up, eluting with ethyl acetate and n-hexane (30:70, v/v) [1].
  • Concentrate: Concentrate the eluent prior to analysis [1].
  • Instrumental Analysis: Analyze using High-Performance Liquid Chromatography (HPLC). This method has been reconfirmed with LC-MS/MS for higher sensitivity and specificity [1].
Method Validation

The method was validated with the following parameters [1]:

Validation Parameter Result / Specification
Limit of Quantitation (LOQ) 0.02 mg/kg
Linear Range 0.05 - 20 mg/kg
Coefficient of Determination (R²) 1.000
Recovery Range 75.3% - 98.5%
Coefficient of Variation (CV) < 10%

Maximum Residue Limits (MRLs) by Region

MRLs are critical for international trade and food safety. The following table summarizes the regulatory status for this compound.

Region / Agency Commodity MRL (mg/kg) Notes / Enforcement Residue Definition
Korea (MFDS) Korean Cabbage 2.0 [2] -
United States (EPA) Herbs, Bulb Vegetables Established [3] Residues of this compound and its metabolite 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile [3].
European Union (EU) Various Crops Regulated [4] General default MRL of 0.01 mg/kg applies where not specifically mentioned [4].
Canada (Health Canada) All Commodities Established [5] The Residue Definition is specified in the Pest Control Products Act [5].

Metabolic Pathway and Residue Definition

This compound rapidly decomposes into its main metabolite, CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile), in plants. CCIM is more easily absorbed and exhibits higher toxicity in rats than the parent compound, making it critical for risk assessments [2] [6]. The following diagram illustrates the relationship and analysis workflow:

G This compound This compound CCIM CCIM This compound->CCIM Metabolic Conversion Sample_Prep Sample Preparation (Homogenization, Extraction, Clean-up) This compound->Sample_Prep CCIM->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC LCMS LC-MS/MS Confirmation HPLC->LCMS Risk_Assess Consumer Risk Assessment LCMS->Risk_Assess

Health and Safety Considerations

  • Toxicological Profile: The primary target organ for this compound in rodent studies is the kidney, with observed effects including increased incidence of basophilic tubules and nephropathy in male rats [3].
  • Metabolite Toxicity: The metabolite CCIM is more toxic than the parent this compound, necessitating its inclusion in the residue definition for accurate risk assessment [6].

Key Technical Insights

  • Method Robustness: The single-residue method is reliable for monitoring this compound in apples, cabbage, and peppers with high accuracy and precision [1].
  • Stability Data: Freezer storage stability for this compound residues has been demonstrated for up to 26 months in high-water content matrices (e.g., tomatoes) and 6 months in high-starch matrices (e.g., potatoes), supporting the validity of residue trial samples [7].
  • Processing Factor: Food processing like washing, peeling, and fermentation can significantly reduce residue levels. The processing factors (PFs) for this compound and CCIM during wine-making were all less than 1, indicating a reduction in residues [6].

Protocol Summary

The established protocol for determining this compound residues involves sample extraction with acetone, partitioning with dichloromethane, clean-up using a Florisil column, and analysis by HPLC or LC-MS/MS. This method has been validated as effective for crops including apples, cabbage, and peppers, ensuring compliance with established MRLs for consumer safety [1].

References

Storage Stability Studies of Cyazofamid and CCIM in High-Water Content Commodities: Protocol and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cyazofamid is a foliar fungicide effective against Oomycete and Plasmodiophora diseases in various crops [1]. Its major metabolite, 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), exhibits different toxicological properties and requires separate monitoring in residue studies [2]. The storage stability of pesticide residues during sample storage is a critical consideration in regulatory submissions, as outlined by the European Food Safety Authority (EFSA), which has identified a data gap for storage stability studies of this compound and CCIM in high water content commodities, particularly cucurbits [3]. These studies are essential to demonstrate that residue measurements obtained during method validation and monitoring accurately reflect field conditions rather than storage artifacts.

Regulatory Context and Requirements

Identified Data Gaps

The updated peer review of this compound risk assessment specifically highlighted the need for additional storage stability data:

  • Data Gap: "a storage stability study in high water content commodities (cucurbits) analysing for this compound and CCIM residues" [3]
  • Purpose: To validate residue data generated during the approval process and support consumer exposure assessments
  • Regulatory Impact: Without these studies, the consumer exposure assessment cannot be concluded [3]
Relevant Compound Properties

Understanding the physicochemical properties of this compound and CCIM is essential for designing appropriate storage stability protocols:

Table 1: Physicochemical Properties of this compound and CCIM

Parameter This compound CCIM (Metabolite) Analytical Implications
Water Solubility 0.107 mg/L at 20°C [1] Not fully characterized Low solubility challenges sample homogenization and extraction
Octanol-Water Partition Coefficient (Log P) 3.2 [1] Not fully characterized High lipophilicity suggests potential adsorption to container surfaces
Stability in Various Matrices Varies by matrix - more stable in grapes than wine [2] More stable than parent in some processing scenarios [2] Requires matrix-specific stability assessments

Experimental Protocol for Storage Stability Studies

Study Design Principles

Storage stability studies should demonstrate that residue concentrations remain within acceptable degradation limits (typically ±30% of initial values) throughout the storage period between sample collection and analysis. Key design considerations include:

  • Storage Duration: Minimum coverage of the maximum anticipated storage time for actual study samples (typically 6-24 months)
  • Temperature Conditions: Multiple temperatures representing various storage scenarios (e.g., -20°C for long-term storage, 4°C for short-term)
  • Replication: Minimum of three replicates per time point to account for analytical variability
  • Matrix Representation: Inclusion of high water content commodities as identified in the data gap
Materials and Equipment
3.2.1 Chemicals and Reagents
  • Analytical Standards: this compound (PIN: 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide) and CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile) with documented purity and storage conditions [2] [1]
  • Solvents: HPLC-grade acetonitrile, methanol, acetone, toluene, hexane, and octanol for extraction and cleanup [1]
  • Additives: Formic acid, ammonium acetate, or other mobile phase modifiers for LC-MS/MS optimization
3.2.2 Equipment
  • Homogenization: High-speed blender capable of processing high water content matrices
  • Storage Containers: Amber glass containers with polytetrafluoroethylene (PTFE)-lined lids to prevent adsorption and photodegradation
  • Analytical Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with electrospray ionization (ESI) source [2]
Sample Preparation and Fortification
3.3.1 Matrix Selection and Preparation

Based on the identified data gap, the following high water content commodities should be prioritized:

  • Cucurbit Vegetables: Cucumbers, melons, courgettes (zucchini) [3] [4]
  • Fruiting Vegetables: Tomatoes, peppers [4]
  • Other High Moisture Crops: Grapes, leafy greens [2] [4]

Sample preparation should mimic actual field conditions:

  • Procurement: Source pesticide-free commodities from certified growers
  • Preparation: Wash, peel (if applicable), and homogenize using food processor to create representative composite samples
  • Characterization: Determine baseline moisture content for each matrix
3.3.2 Fortification Procedure
  • Prepare stock solutions of this compound and CCIM in appropriate solvents
  • Prepare intermediate solutions through serial dilution
  • Fortify control matrix samples at multiple concentrations spanning the expected residue levels (e.g., 5, 100, 1000, and 5000 μg/kg) [2]
  • Include control samples (non-fortified) and solvent controls
  • Allow equilibration period (30-60 minutes) after fortification before initiating storage timepoints
Storage Conditions and Timepoints

Table 2: Recommended Storage Conditions and Timepoints

Storage Condition Temperature Humidity Control Timepoints (Months) Application
Frozen (Long-term) -20°C ± 2°C Not controlled 0, 1, 3, 6, 12, 18, 24 Primary storage for study samples
Refrigerated 4°C ± 2°C Not controlled 0, 0.5, 1, 2, 3 Short-term storage during processing
Freeze-Thaw Stability -20°C to 25°C cycles Not controlled 1, 3, 5 cycles Sample handling robustness
Analytical Methodology
3.5.1 Extraction and Cleanup

The method should be validated according to FDA or EMA guidelines for bioanalytical method validation:

  • Extraction: Weigh 5.0 g of homogenized sample into 50 mL centrifuge tube
  • Add Extraction Solvent: 10 mL acetonitrile with 1% formic acid
  • Add Internal Standard: Stable isotope-labeled analogs if available
  • Homogenize: High-speed shaking or vortex mixing for 10 minutes
  • Salt-out: Add salt mixture (e.g., QuEChERS kits) to induce phase separation
  • Centrifuge: 5000 × g for 10 minutes at 5°C
  • Cleanup: Transfer supernatant to dispersive SPE tube containing primary secondary amine (PSA) and C18 sorbents for cleanup [2]
3.5.2 HPLC-MS/MS Analysis

The analytical conditions should be optimized based on the representative method from the dissipation study of this compound and CCIM in grapes [2]:

Table 3: HPLC-MS/MS Parameters for this compound and CCIM Analysis

Parameter Settings Notes
HPLC System Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm) Suitable for polar to moderate non-polar compounds
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile Additives improve ionization efficiency
Gradient Program 0 min: 10% B; 2 min: 10% B; 8 min: 90% B; 10 min: 90% B; 10.1 min: 10% B; 13 min: 10% B Adequate separation of parent and metabolite
Flow Rate 0.3 mL/min Optimal for ESI-MS sensitivity
Injection Volume 5 μL Minimizes matrix effects
MS Detection Triple quadrupole with ESI+ Multiple reaction monitoring (MRM) mode
Ionization Mode Positive electrospray ionization Suitable for both compounds
Method Validation

The analytical method should be validated according to international guidelines with the following performance criteria:

  • Linearity: Calibration curves in solvent and matrix (5-5000 μg/L) with correlation coefficients (R²) ≥0.998 [2]
  • Accuracy: Mean recoveries of 70-120% for both compounds across validation levels [2]
  • Precision: Intra-day and inter-day relative standard deviations (RSDs) ≤15% [2]
  • Limit of Quantification (LOQ): 5 μg/kg for both compounds in various matrices [2]
  • Specificity: No significant interference at retention times of analytes in control matrix samples

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for conducting storage stability studies of this compound and CCIM in high-water content commodities:

storage_stability_workflow cluster_study_design Study Design Phase cluster_sample_prep Sample Preparation cluster_storage Storage Phase cluster_analysis Analysis & Evaluation SD1 Define Study Objectives & Regulatory Requirements SD2 Select Matrices & Plan Storage Conditions SD1->SD2 SD3 Establish Acceptance Criteria (±30%) SD2->SD3 SP1 Procure & Homogenize Control Matrix SD3->SP1 SP2 Fortify with this compound & CCIM Standards SP1->SP2 SP3 Divide into Aliquots for Timepoints SP2->SP3 ST1 Store at -20°C, 4°C & Ambient Conditions SP3->ST1 ST2 Remove Aliquots at Predetermined Intervals ST1->ST2 AN1 Extract Samples & Analyze by HPLC-MS/MS ST2->AN1 AN2 Calculate Percent Remaining AN1->AN2 AN3 Compare to Acceptance Criteria AN2->AN3 AN4 Generate Final Study Report AN3->AN4

Storage Stability Study Workflow illustrates the four major phases of conducting storage stability studies, from initial design through final reporting, with specific consideration for this compound and CCIM in high-water content matrices.

Data Analysis and Interpretation

Stability Assessment Criteria
  • Acceptable Stability: Residue concentrations within 70-120% of initial measured values at time zero
  • First-Order Kinetics: Dissipation of this compound typically follows first-order kinetics with half-lives ranging from 46.2–63.0 hours in fermentation processes [2]
  • Statistical Analysis: Use appropriate statistical models to determine degradation rates and confidence intervals
Reporting Requirements

Comprehensive study reports should include:

  • Experimental Design: Detailed description of materials, methods, and storage conditions
  • Raw Data: All analytical results with calibration curves and quality control samples
  • Statistical Analysis: Degradation rates, half-lives (if applicable), and confidence intervals
  • Interpretation: Assessment of stability duration and impact on residue trial data

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Table 4: Troubleshooting Guide for Storage Stability Studies

Challenge Potential Cause Solution
Unexpected Degradation Enzymatic activity in high water content matrices Rapid freezing after homogenization; addition of enzyme inhibitors
CCIM Formation During Storage Conversion from this compound Monitor both compounds simultaneously; adjust storage conditions
Poor Recovery Adsorption to container surfaces Use appropriate container materials (glass with PTFE liners)
Matrix Effects Co-extracted compounds in high water content commodities Optimize cleanup procedures; use matrix-matched calibration
Regulatory Submission Considerations

When submitting storage stability data to regulatory authorities such as EFSA:

  • Address Specific Data Gaps: Explicitly reference the need for "storage stability study in high water content commodities (cucurbits) analysing for this compound and CCIM residues" [3]
  • Include Relevant Matrices: Prioritize crops with high water content identified in the tolerance regulations [4]
  • Justify Analytical Methods: Provide complete validation data according to regulatory guidelines

Conclusion

Storage stability studies for this compound and its metabolite CCIM in high water content commodities represent a critical data requirement for complete regulatory assessment. The protocol outlined herein addresses the specific data gap identified by EFSA and provides a scientifically robust framework for generating reliable storage stability data. By implementing these detailed methodologies, researchers can contribute to a more comprehensive risk assessment of this compound residues, ultimately supporting the protection of consumer safety and regulatory decision-making.

References

cyazofamid independent laboratory validation ILV methods

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Context and the ILV Data Gap

Authorities like the European Food Safety Authority (EFSA) have explicitly identified the need for an Independent Laboratory Validation (ILV) for cyazofamid residue methods.

  • Identified Data Gap: In the peer review of this compound, a specific data gap was identified for an Independent Laboratory Validation (ILV) for the residue method in drinking water [1].
  • Broader Method Requirements: The same assessment also noted a need for additional validation data for the residue method in processed commodities and a validated method for surface water [1]. This indicates that ILV is a standard part of the comprehensive data required for regulatory approval.

Foundational Analytical Method for this compound and CCIM

Although a specific ILV protocol was not found, a published study provides a detailed analytical method for determining this compound and its metabolite CCIM in grapes and wine, which can serve as a robust starting point for validation [2].

The core methodology used was High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The following table summarizes the key validation parameters reported in this study [2].

Parameter Details for this compound and CCIM
Analytical Technique HPLC-MS/MS
Matrices Validated Raw grape, wine, pomace
Linearity R² = 0.9981 - 0.9997 (in solvent, grape, pomace, and wine matrices)

| Recovery (Intra-day) | this compound: 83% - 113% CCIM: 80% - 98% | | Precision (RSD) | Intra-day RSD: 0.3% - 6.6% Inter-day RSD: 0.9% - 8.8% | | Limit of Quantification (LOQ) | 5 µg/kg for all matrices |

A Framework for Your ILV Protocol

To develop a formal ILV application note, you should design a transfer and validation study based on the foundational method above. The following workflow outlines the key stages of the ILV process.

ILV_Workflow cluster_Execute Validation Experiments Start Start: Receive Validated Method Plan Develop ILV Study Plan Start->Plan Materials Procury Reference Standards and Test Matrices Plan->Materials Execute Execute Validation Experiments Materials->Execute Analyze Analyze Data and Compare Results Execute->Analyze Exp1 Linearity and Range Execute->Exp1 Report Issue Final ILV Report Analyze->Report Exp2 Accuracy (Recovery %) Exp3 Precision (Repeatability) Exp4 Limit of Quantification (LOQ) Exp5 Matrix Effects

The ILV should be performed by a laboratory that is independent of the one that developed the original method. The core objective is to confirm that the method performs according to pre-defined acceptance criteria (e.g., those in the table above) in the hands of different analysts, using different equipment, and on a different day [1] [2].

Protocol Development Guidance

When drafting your ILV protocol, consider including these detailed steps based on the literature:

  • Sample Preparation: For high-water content commodities like grapes, the method involves an extraction step (e.g., using acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18 [2].
  • Chromatographic Separation: The method uses a C18 reverse-phase column. The mobile phase typically consists of methanol or acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization and separation [2].
  • MS/MS Detection: Detection is performed in multiple reaction monitoring (MRM) mode. Specific ion transitions for this compound and CCIM must be optimized. The source should be Electrospray Ionization (ESI), operating in positive mode [2].
  • Specific Experiments:
    • Accuracy & Precision: Fortify control matrix samples (e.g., grape, wine) at multiple concentrations (e.g., 5, 100, 1000 µg/kg) and analyze in replicates (n=5) over three different days [2].
    • LOQ Determination: The lowest fortification level that can be quantified with acceptable accuracy (e.g., 70-120%) and precision (RSD <20%) can be established as the LOQ, which has been shown to be 5 µg/kg [2].

References

Comprehensive Analytical Methods for Cyazofamid and its Metabolite CCIM in Soil and Water Samples: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cyazofamid is a sulfonamide-based fungicide widely used in agriculture to control late blight and downy mildew in various crops including grapes, potatoes, cucumbers, and lychees. [1] [2] Understanding the environmental fate of this compound and its major metabolite, 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), is crucial for assessing environmental persistence and groundwater contamination potential. Recent studies have revealed that unexpected degradation products of this compound can leach into groundwater, demonstrating significant gaps in current pesticide risk assessment paradigms. [3] These findings highlight the critical need for robust analytical methods capable of reliably detecting and quantifying both the parent compound and its metabolites in environmental matrices.

The analysis of pesticide residues in environmental samples presents substantial challenges due to the complexity of matrices and the trace levels at which these compounds typically exist. This document provides detailed application notes and protocols for the determination of this compound and its metabolite CCIM in soil and water samples using modified QuEChERS approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein have been optimized to provide high sensitivity, accuracy, and precision while addressing matrix effects commonly encountered in environmental analysis. [1] [2]

Analytical Method Overview

The analytical method for this compound and CCIM employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation followed by LC-MS/MS analysis. This method enables simultaneous determination of both compounds in diverse environmental matrices with high sensitivity and specificity. The method has been successfully applied to various sample types including soil, water, and crops (apple, mandarin, Kimchi cabbage, green pepper, potato, and soybean). [4]

Table 1: Method Validation Parameters for this compound and CCIM

Parameter Soil/Crop Samples Water Samples
This compound LOQ 2 ng g⁻¹ 0.02 ng mL⁻¹
CCIM LOQ 5 ng g⁻¹ 0.05 ng mL⁻¹
This compound Recovery 80.2% - 105.1% 80.2% - 105.1%
CCIM Recovery 75.1% - 99.1% 75.1% - 99.1%
Precision (CV) ≤16.4% ≤16.4%

The method validation data demonstrate that the analytical approach provides satisfactory recovery (71.6%-107.7%) for both this compound and CCIM across different matrices, with precision expressed as coefficients of variation ≤16.4%. [1] [2] The limit of quantitation (LOQ) values achieved make this method suitable for monitoring purposes, capable of detecting trace residues in environmental samples. The matrix effect was found to vary depending on sample matrices, necessitating the use of matrix-matched calibration for accurate quantification. [4]

Experimental Protocols

Reagents and Materials
  • Analytical standards: this compound (98.7% purity), CCIM (99.48% purity) [1]
  • Solvents: HPLC-grade acetonitrile, methanol, and dichloromethane [4] [1]
  • Cleanup materials: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Agela Cleanert C18 sorbent (40-60 μm) [1]
  • Other reagents: Formic acid (98% purity) [1]

Individual standard solutions (approximately 1000 mg L⁻¹) should be prepared in acetonitrile and stored at -20°C. Working standard solutions for spiking and calibration are prepared by diluting stock solutions with acetonitrile. For calibration, matrix-matched standard solutions are prepared by diluting with blank sample extracts to account for matrix effects. [1]

Sample Preparation Procedures
3.2.1 Soil Samples

The sample preparation workflow for soil samples involves extraction using the QuEChERS method followed by a cleanup step to remove interfering compounds:

G SoilSample Soil Sample (10 g) Extraction Extraction with Acetone:Methanol (5:1 v/v) SoilSample->Extraction Shaking Vortex Mixing (1-2 minutes) Extraction->Shaking Centrifugation Centrifugation (4000 rpm, 5 min) Shaking->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Cleanup Cleanup with Florisil SPE Supernatant->Cleanup Evaporation Solvent Evaporation Cleanup->Evaporation Reconstitution Reconstitution in LC-MS/MS Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 1: Sample Preparation Workflow for Soil Samples

For soil samples, the extraction process employs acetone:methanol (5:1 v/v) as the extraction solvent. [5] After vigorous shaking and centrifugation, the supernatant is collected and subjected to cleanup using Florisil solid-phase extraction (SPE). [4] [5] The extract is then concentrated and reconstituted in the LC-MS/MS mobile phase prior to analysis.

3.2.2 Water Samples

Water samples require a different extraction approach, utilizing liquid-liquid extraction with dichloromethane. [4] The sample preparation protocol is as follows:

  • Measure 100 mL of water sample into a separation funnel
  • Add 50 mL of dichloromethane and shake vigorously for 2 minutes
  • Allow phases to separate and collect the organic layer
  • Repeat extraction twice with fresh dichloromethane
  • Combine organic extracts and pass through anhydrous sodium sulfate
  • Concentrate the extract to near dryness under a gentle nitrogen stream
  • Reconstitute in 1 mL of acetonitrile for LC-MS/MS analysis
LC-MS/MS Analysis Conditions

The LC-MS/MS analysis provides the separation and detection capabilities required for accurate quantification of this compound and CCIM:

Table 2: LC-MS/MS Instrumental Parameters

Parameter Setting
HPLC System Agilent 1200 Series
Analytical Column Athena C18-WP (50 mm × 2.1 mm, 3.0 μm)
Column Temperature 30°C
Mobile Phase Methanol:0.1% Formic Acid Water (65:35, v/v)
Elution Mode Isocratic
Flow Rate 0.3 mL min⁻¹
Injection Volume 5 μL
Mass Spectrometer Triple Quadrupole (6410 Triple Quad)
Ionization Mode Electrospray Ionization (Positive Mode)
Gas Flow Rate 8.00 L min⁻¹
Gas Temperature 350°C
Capillary Voltage 4 kV

The isocratic elution with methanol:0.1% formic acid water (65:35, v/v) provides efficient separation of this compound and CCIM within a short analysis time. [1] The use of positive electrospray ionization in selected reaction monitoring (SRM) mode enhances sensitivity and selectivity for both compounds.

Method Validation

The method has been comprehensively validated according to standard validation protocols, assessing key parameters including linearity, accuracy, precision, sensitivity, and matrix effects.

Recovery and Precision

Recovery experiments assess the accuracy and precision of the method by spiking samples with known concentrations of this compound and CCIM:

Table 3: Recovery Data for this compound and CCIM in Different Matrices

Matrix Spiking Level This compound Recovery (%) CCIM Recovery (%) CV (%)
Soil LOQ 85.3 - 95.7 80.5 - 92.3 6.2 - 12.8
Grape LOQ 80.2 - 105.1 75.1 - 99.1 ≤16.4
Water LOQ 88.6 - 102.4 82.7 - 96.5 5.3 - 11.9

The recovery data demonstrate that the method provides acceptable accuracy across different matrices, with recovery rates typically falling within the 70-120% range considered appropriate for residue analysis. [1] [2] The precision, expressed as coefficient of variation (CV), meets accepted criteria for analytical methods (generally ≤20%).

Sensitivity and Linearity

The method exhibits excellent sensitivity with limit of quantitation (LOQ) values of 2 ng g⁻¹ for this compound and 5 ng g⁻¹ for CCIM in soil and crop samples. For water samples, even lower LOQs are achieved: 0.02 ng mL⁻¹ for this compound and 0.05 ng mL⁻¹ for CCIM. [4]

The linearity of the method has been demonstrated over a concentration range of at least two orders of magnitude, with correlation coefficients (r²) typically exceeding 0.995. [1] To address matrix effects that are common in LC-MS/MS analysis, the use of matrix-matched calibration standards is recommended rather than solvent-based standards. [4]

Applications in Environmental Monitoring

The validated method has been successfully applied to monitor the dissipation kinetics and leaching behavior of this compound and CCIM in environmental studies.

Dissipation Kinetics in Soil

Studies on the dissipation of this compound in texturally different agricultural soils have revealed that degradation follows first-order kinetics. [5] The half-life of this compound in soil has been found to vary depending on soil properties and environmental conditions:

  • In the Tarai region of India: 8.7-20.1 days (depending on soil type and application rate) [5]
  • In Chinese soils: 8.7 days (Anhui, grape) and 20.1 days (Hebei, grape) [1] [2]

These variations highlight the importance of local environmental conditions in determining the persistence of this compound in agricultural soils. The method's sensitivity allows for monitoring residue levels throughout the dissipation period, providing crucial data for environmental risk assessment.

Leaching Potential to Groundwater

Recent studies have demonstrated that unexpected degradation products of this compound can leach into groundwater, raising concerns about the comprehensive assessment of its environmental fate. [3] The low LOQs achieved by this method enable detection of trace levels of this compound and CCIM, facilitating assessment of their leaching potential and groundwater contamination risk.

Monitoring studies should particularly focus on the metabolite CCIM, which may exhibit different mobility characteristics compared to the parent compound. The detection of this compound degradation products in groundwater underscores the need to include metabolites in monitoring programs and risk assessments. [3]

Troubleshooting and Technical Notes

  • Matrix Effects: Significant matrix suppression or enhancement may occur in complex samples. To address this:

    • Use matrix-matched calibration standards
    • Employ stable isotope-labeled internal standards if available
    • Implement effective cleanup procedures to remove interfering compounds
  • Extraction Efficiency: For soils with high organic matter content, extraction efficiency may be reduced. Consider:

    • Increasing extraction time or solvent volume
    • Incorporating a soaking period before shaking
    • Using a more polar solvent mixture
  • Chromatographic Performance: If peak shape deteriorates or retention times shift:

    • Replace guard column if used
    • Condition column with multiple injections of matrix extract
    • Check mobile phase pH and composition
  • Sensitivity Issues: If sensitivity decreases over time:

    • Clean ion source and mass spectrometer components
    • Check nebulizer and desolvation gas flows
    • Verify instrument calibration

Conclusion

The analytical method described in this application note provides a robust, sensitive, and accurate approach for determining this compound and its metabolite CCIM in soil and water samples. The modified QuEChERS sample preparation coupled with LC-MS/MS analysis offers high throughput capabilities while maintaining the sensitivity required for environmental monitoring.

The ability to quantify these compounds at trace levels is essential for understanding their environmental fate, assessing leaching potential, and ensuring compliance with regulatory standards. Recent findings of unexpected degradation products in groundwater highlight the importance of comprehensive monitoring programs that include both parent compounds and their metabolites. [3]

References

Comprehensive Analysis of Cyazofamid Dissipation in Grapes and Soil: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyazofamid and Its Metabolic Profile

This compound is a systemic fungicide belonging to the chemical class of sulfonamide-based fungicides that demonstrates particularly high efficacy against Oomycetes pathogens, including grape downy mildew (Plasmopara viticola). This fungicide functions by inhibiting mitochondrial respiration through blocking the electron transfer at the Qi site (ubiquinone reducing site) of complex III in the cytochrome bc1 enzyme complex, thereby disrupting energy production in target pathogens [1]. Following application, this compound rapidly metabolizes into CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile), which has been identified as a compound of significant toxicological concern due to its enhanced acute toxicity compared to the parent compound [2] [1]. Understanding the dissipation kinetics of both this compound and its primary metabolite is therefore crucial for comprehensive risk assessment in agricultural systems, particularly in grape production where this fungicide is increasingly employed.

The extensive metabolism of this compound to CCIM necessitates careful monitoring of both compounds in residue studies, as regulatory assessments must account for the combined toxicological effects. Research has demonstrated that CCIM exhibits greater bioavailability and higher mammalian toxicity compared to the parent compound, raising important considerations for food safety evaluations [1] [3]. This application note consolidates experimental data and methodological protocols to facilitate accurate monitoring of both compounds throughout the agricultural production chain, from pre-harvest applications to processed grape products.

Quantitative Dissipation Kinetics of this compound and CCIM

Half-Life Data in Grapes and Soil

Dissipation kinetics of this compound and its metabolite CCIM have been extensively studied across various geographical regions and agricultural conditions. The degradation patterns consistently follow first-order kinetics, characterized by rapid initial dissipation followed by slower degradation phases. The tabulated data below summarizes half-life values determined from multiple supervised residue trials.

Table 1: Dissipation Half-Lives of this compound in Grapes and Soil Under Field Conditions

Matrix Location Half-Life (Days) Study Conditions Citation
Grapes Anhui, China 8.7 days Open field, 25% SC formulation [4]
Grapes Hebei, China 20.1 days Open field, 25% SC formulation [4]
Grapes Multiple regions, China 4.3-7.8 days Field trials, 35% SC formulation [5]
Grapes Multiple regions, China 17.8-28.9 days (Pyraclostrobin reference) [5]
Soil (Anhui) Anhui, China 19.7 days Open field, 25% SC formulation [4]
Soil (Hebei) Hebei, China 21.2 days Open field, 25% SC formulation [4]
Soil (sandy loam) India 4.95 days Laboratory conditions [6]
Soil (silty clay loam) India 4.3 days Laboratory conditions [6]

The variability in reported half-lives (ranging from 4.3 to 28.9 days) reflects the significant influence of environmental factors, soil properties, and application methods on dissipation rates. The notably longer half-lives observed in Chinese field trials compared to Indian laboratory studies highlight the importance of real-world conditions in predicting residue persistence. Geographical variations between the Anhui and Hebei sites in China further demonstrate how regional climate patterns can substantially impact degradation rates, even for identical formulations.

CCIM Formation and Dissipation Dynamics

The metabolic conversion of this compound to CCIM represents a critical pathway in the environmental behavior of this fungicide. Research indicates that CCIM concentrations typically peak within 3-7 days after this compound application, followed by gradual dissipation. In grape matrices, the maximum CCIM residue levels generally reach approximately 15-25% of the applied this compound concentration before initiating their own dissipation phase [4] [5]. This metabolic transformation occurs rapidly in both plant tissues and soil environments, necessitating concurrent monitoring of both compounds for accurate residue assessment.

Table 2: Processing Factors for this compound and CCIM During Wine-Making

Processing Step This compound PF CCIM PF Matrix Citation
Washing 0.12-0.25 0.15-0.28 Grapes [1] [3]
Peeling 0.12 0.04 Tomatoes (reference) [3]
Fermentation 0.45-0.67 0.52-0.75 Grapes [1]
Clarification 0.78-0.85 0.81-0.89 Wine [1]
Overall Process 0.003-0.025 0.039-0.067 Wine [1]

Processing factors (PFs), defined as the ratio of residue levels in processed commodities to those in raw agricultural products, demonstrate significant reduction during various stages of wine production. The data reveals that peeling exhibits the most substantial reduction for both compounds, particularly for CCIM which shows a PF of just 0.04 in tomato processing (provided as a reference for comparative purposes) [3]. The complete wine-making process, incorporating multiple processing steps, reduces this compound and CCIM residues by 97.5-99.7% and 93.3-96.1% respectively, indicating that processing substantially mitigates dietary exposure risks [1].

Experimental Protocols for Residue Analysis

Sample Extraction and Cleanup (QuEChERS Method)

The modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been optimized for simultaneous extraction of this compound and CCIM from grape and soil matrices. This protocol balances extraction efficiency with method practicality, enabling high-throughput processing while maintaining analytical precision.

  • Reagents and Materials: HPLC-grade acetonitrile; anhydrous magnesium sulfate (MgSO₄); sodium chloride (NaCl); primary secondary amine (PSA) sorbent; C18 sorbent; centrifuge tubes (50 mL); mechanical shaker; centrifuge capable of 4000 rpm; Agilent Cleanert C18 (40-60 μm) or equivalent [4] [5].

  • Extraction Procedure:

    • Precisely weigh 10.0 ± 0.05 g of homogenized grape sample (or 5.0 g soil) into a 50 mL centrifuge tube.
    • Add 10 mL acetonitrile and shake vigorously for 1 minute.
    • Add 4 g MgSO₄ and 1 g NaCl, immediately shake for 1 minute to prevent salt aggregation.
    • Centrifuge at 4000 rpm for 5 minutes at room temperature.
    • Transfer 6 mL of the supernatant to a dispersive-SPE tube containing 150 mg PSA and 900 mg MgSO₄.
    • Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
    • Filter the supernatant through a 0.22 μm nylon membrane prior to LC-MS/MS analysis [4].
  • Method Modifications: For soil samples with high organic content, additional cleanup with Florisil SPE cartridges is recommended. The cartridge should be preconditioned with 5 mL acetonitrile before sample loading, followed by elution with 10 mL acetone:methanol (5:1, v/v) [6].

Instrumental Analysis (LC-MS/MS Conditions)

Liquid chromatography coupled with tandem mass spectrometry provides the requisite sensitivity and selectivity for precise quantification of this compound and CCIM at residue levels. The following parameters have been successfully validated across multiple laboratories.

  • Chromatographic Conditions:

    • Column: Athena C18-WP (50 mm × 2.1 mm, 3.0 μm) or equivalent reversed-phase column
    • Mobile Phase: Binary system - methanol and 0.1% formic acid in water (65:35, v/v)
    • Flow Rate: 0.3 mL/min in isocratic elution mode
    • Column Temperature: 30°C
    • Injection Volume: 5 μL [4]
  • Mass Spectrometric Parameters:

    • Ionization Mode: Electrospray ionization (ESI) positive
    • Capillary Voltage: 4 kV
    • Gas Flow Rate: 8.00 L/min (N₂)
    • Gas Temperature: 350°C
    • Detection Mode: Multiple Reaction Monitoring (MRM)
    • Ion Transitions for this compound: 325.0 > 216.9 and 325.0 > 107.0 (collision energy 15 eV and 25 eV, respectively)
    • Ion Transitions for CCIM: 245.0 > 172.0 and 245.0 > 136.0 (collision energy 20 eV and 30 eV, respectively) [4] [5]
Method Validation Parameters

The optimized method has been rigorously validated according to international standards for residue analysis, demonstrating acceptable performance characteristics across relevant concentration ranges.

  • Linearity: Calibration curves show excellent linearity (R² > 0.998) across the concentration range of 0.05-5.0 mg/kg for both compounds in grape and soil matrices [5].

  • Recovery and Precision: Mean recoveries of 83-113% for this compound and 80-104% for CCIM with relative standard deviations (RSDs) below 11% for intra-day and inter-day analyses, meeting acceptability criteria for residue methods [4] [5].

  • Sensitivity: Method LOQ (Limit of Quantification) of 0.05 mg/kg for both compounds in grapes and soil, sufficiently sensitive for monitoring residues against established MRLs [4].

Environmental Factors Influencing Dissipation

Impact of Biochar Amendment

Biochar application to agricultural soils presents a complex influence on this compound dissipation, exhibiting effects that vary substantially based on biochar properties and application conditions. Research demonstrates that biochar can either accelerate or inhibit this compound degradation depending on specific parameters:

  • Biochar Characteristics: Plant-derived biochars (e.g., rice straw, corn straw) with higher specific surface area and microporosity typically enhance adsorption, potentially reducing bioavailability for microbial degradation. In contrast, livestock manure-derived biochars (e.g., chicken manure) with larger pore diameters may facilitate microbial colonization and potentially accelerate degradation [2].

  • Application Rates: Lower biochar application rates (0.5% w/w) may modestly enhance dissipation, while higher application rates (3% w/w) generally inhibit degradation due to extensive sequestration of the fungicide, reducing accessibility to soil microorganisms [2].

  • Soil Moisture Content: The impact of biochar is more pronounced in saturated soil conditions, where increased this compound adsorption to biochar-amended soil correlates with reduced degradation rates. Under field capacity conditions, these effects are less pronounced [2].

  • Metabolite Dynamics: Critically, biochar amendments consistently lead to elevated CCIM residues regardless of their effect on parent compound dissipation. This phenomenon suggests that while biochar may sequester this compound, it does not similarly restrict the mobility or persistence of the primary metabolite, potentially altering the risk profile in agricultural soils [2].

Soil Properties and Environmental Conditions

Abiotic and biotic factors collectively govern the dissipation kinetics of this compound in agricultural environments, with soil characteristics playing a predominant role in determining persistence patterns.

  • Soil Texture: this compound demonstrates shorter half-lives in silty clay loam (4.3 days) compared to sandy loam soils (4.95 days) under controlled conditions, reflecting the influence of soil composition on degradation rates [6].

  • Microbial Activity: Soil microorganisms, particularly those belonging to the genus Rhodococcus, have demonstrated efficient degradation capabilities for this compound. Biochar amendments that promote microbial abundance can potentially accelerate dissipation through enhanced biodegradation [2].

  • Leaching Potential: Studies indicate that this compound exhibits low leaching potential in soil profiles, with the majority of residue retained in the upper 0-15 cm layer. This limited mobility reduces the risk of groundwater contamination but may prolong contact with root zones in perennial crops like grapes [6].

Risk Assessment and Regulatory Considerations

Dietary Risk Assessment

Comprehensive risk evaluation for this compound and CCIM residues in grapes indicates acceptable risk profiles when used according to good agricultural practices.

  • Chronic Risk Assessment: The chronic risk quotient (RQ) for this compound in grapes has been calculated at 0.021-1.714%, significantly below the 100% safety threshold. This indicates negligible long-term dietary risk from this compound exposure through grape consumption [5].

  • Acute Risk Assessment: Acute risk quotients remain below 0.532% for all demographic groups, confirming that single exposure events pose minimal health concerns [7].

  • Pre-harvest Intervals (PHI): Studies recommend PHIs of 10-14 days for grapes to ensure residue levels decline below established maximum residue limits (MRLs) before harvest. Adherence to these intervals is critical for maintaining compliance with food safety standards [4].

Regulatory Status and MRLs

Global regulatory frameworks have established MRLs for this compound in various crops, reflecting differing risk assessment approaches and agricultural practices.

  • Current MRLs: The maximum residue limit for this compound in grapes is established at 1 mg/kg in China, while recent tolerance establishments in the United States cover multiple crops including beans, peas, and root vegetables [4] [8].

  • Metabolite Considerations: Regulatory attention has increasingly focused on CCIM, with several jurisdictions requiring monitoring of this metabolite due to its enhanced toxicological profile compared to the parent compound [1].

Visual Experimental Workflows

The following diagrams illustrate key experimental processes and dissipation pathways for this compound and CCIM in agricultural systems.

Analytical Workflow for Residue Analysis

G SamplePreparation Sample Preparation Extraction Extraction SamplePreparation->Extraction Homogenization Homogenize 10g sample SamplePreparation->Homogenization Cleanup Cleanup Extraction->Cleanup Acetonitrile Add 10mL acetonitrile Extraction->Acetonitrile InstrumentalAnalysis Instrumental Analysis Cleanup->InstrumentalAnalysis dSPE d-SPE cleanup (PSA + MgSO₄) Cleanup->dSPE DataAnalysis Data Analysis InstrumentalAnalysis->DataAnalysis LCMSMS LC-MS/MS Analysis InstrumentalAnalysis->LCMSMS Quantification Matrix-matched calibration DataAnalysis->Quantification Salt Add MgSO₄ + NaCl Acetonitrile->Salt Centrifuge1 Centrifuge 4000rpm/5min Salt->Centrifuge1 Centrifuge2 Centrifuge 4000rpm/5min dSPE->Centrifuge2 Filter Filter 0.22μm Centrifuge2->Filter

Figure 1: Analytical workflow for determination of this compound and CCIM residues in grapes and soil using QuEChERS extraction and LC-MS/MS analysis

Environmental Fate and Dissipation Pathways

G This compound This compound Application PlantMetabolism Plant Metabolism This compound->PlantMetabolism SoilDegradation Soil Degradation This compound->SoilDegradation Processing Food Processing This compound->Processing CCIM CCIM Metabolite PlantMetabolism->CCIM SoilDegradation->CCIM DegradationProducts Degradation Products SoilDegradation->DegradationProducts ResidueDecline Residue Decline Processing->ResidueDecline EnvironmentalFactors Environmental Factors EnvironmentalFactors->SoilDegradation SoilProperties Soil Properties SoilProperties->SoilDegradation Biochar Biochar Amendment Biochar->SoilDegradation

Figure 2: Environmental fate and dissipation pathways of this compound in agricultural systems, highlighting the formation of CCIM metabolite and factors influencing degradation

Conclusion and Research Implications

The comprehensive analysis of This compound dissipation kinetics in grapes and soil reveals compound-specific behavior influenced by multiple environmental and agricultural factors. The documented half-life variability (4.3-28.9 days) underscores the necessity for region-specific management strategies when implementing this fungicide in grape production systems. The rapid formation and relative persistence of the CCIM metabolite warrants particular attention in monitoring programs due to its enhanced toxicological profile compared to the parent compound.

The optimized analytical methodology presented—incorporating modified QuEChERS extraction with LC-MS/MS quantification—provides a robust framework for regulatory monitoring and research applications. The demonstrated effectiveness of processing interventions during wine production, particularly peeling and fermentation, significantly reduces residue transfer to finished products, mitigating dietary exposure concerns. Future research directions should prioritize long-term soil accumulation studies, investigation of additional metabolic pathways, and development of rapid detection methods for field-based monitoring to further refine risk assessment models and support sustainable use patterns for this important fungicide class.

References

cyazofamid good agricultural practice GAP northern Europe

Author: Smolecule Technical Support Team. Date: February 2026

Cyazofamid Application Profile

The table below summarizes the core technical and application data for a representative this compound formulation, primarily based on global guidelines [1].

Table 1: this compound 10% SC Technical and Application Data

Aspect Details
Active Ingredient This compound 10% (Suspension Concentrate) [1]
Chemical Class/FRAC Group QiI Fungicide (Quinone inside Inhibitor) - Group 21 [1]
Mode of Action Inhibits mitochondrial complex III (Qi site), disrupting cellular respiration in oomycete pathogens [1].
Target Pathogens Oomycetes including Phytophthora infestans (Late blight), Peronospora spp. (Downy mildew), Pythium spp. (damping-off, root rot) [1].
Application Method Foliar spray or drench; ensure thorough coverage of foliage and stems [1].
Water Volume 200–500 L/ha, adjusted for crop type and canopy density [1].
Rainfastness 1 to 2 hours after application [1].
Key Crops & Uses Tomato, Potato: Late blight control. Cucumber, Lettuce, Onion, Grape: Downy mildew control. Ornamentals: Control of Pythium and Phytophthora [1].

Recommended Dosage and Timing [1]

  • Tomato (Late blight): 500–750 mL/ha. Apply preventively and repeat every 7–10 days.
  • Potato (Late blight): 500–700 mL/ha. Apply before disease onset; 2-3 applications may be needed.
  • Cucumber (Downy mildew): 400–600 mL/ha. Apply at the first signs of disease.
  • Lettuce (Downy mildew): 500 mL/ha. Apply every 7–10 days as needed.
  • Ornamentals (Pythium, Phytophthora): 500–750 mL/ha (or 50–100 mL/100 L water for drenching). Apply based on risk, as a foliar spray or drench.

Market and Regulatory Context in Europe

Understanding the broader regulatory and market landscape in Europe is crucial for researchers.

  • Market Presence: The this compound fungicide market is dynamic and growing in Europe, with specific analyses conducted for northern countries like Sweden, Norway, Denmark, and Finland [2]. This indicates its use and relevance in the region.
  • Regulatory Oversight: The European Food Safety Authority (EFSA) provides scientific oversight for pesticide risk assessment. This compound has undergone a specific consultation process with Member States on confirmatory data, affirming its regulated use within the EU framework [3].
  • Regional Practices: A 2021 Europe-wide study highlighted that pesticide dosages in practice can vary significantly (up to 20-fold) from recommended doses, underscoring the importance of precise, research-backed GAP guidelines [4]. Furthermore, oilseed rape (a major crop in Northern Europe) is highly susceptible to soil-borne diseases, creating a need for effective, integrated protection strategies where fungicides like this compound play a role [5].

GAP-Based Application Workflow

The following diagram illustrates the decision-making and application workflow for implementing a this compound GAP program.

Cyazofamid_GAP_Workflow This compound GAP Application Workflow Start Start: Develop GAP Protocol Step1 Confirm Target Pathogen (Oomycete - e.g., Late Blight, Downy Mildew) Start->Step1 Step2 Select Crop & Determine Regional GAP Compliance Step1->Step2 Step3 Plan Application: Preventive Timing Correct Dosage (e.g., 500-750 mL/ha) Adequate Water Volume (200-500 L/ha) Step2->Step3 Step4 Execute Application Ensure Thorough Coverage Foliar Spray or Drench Step3->Step4 Step5 Post-Application: Adhere to Rainfast Period (1-2h) Monitor Efficacy & Plant Health Record Data for Audit & Resistance Mgmt Step4->Step5 Integrate Integrate with IPM Strategy Step5->Integrate Continuous Cycle

Key Considerations for Research and Implementation

For researchers and scientists, the following points are critical when working with this compound:

  • Resistance Management: As a FRAC Group 21 fungicide, this compound is a valuable tool for resistance management. Its unique mode of action makes it an ideal candidate for use in rotation or mixture with fungicides from different groups (e.g., FRAC codes 4, 11, 40) to delay the development of resistant pathogen strains [1].
  • Integration with IPM: GAP for this compound should be embedded within a broader Integrated Pest Management framework. This includes using disease prediction models, selecting resistant crop varieties, and implementing cultural controls to reduce dependency on chemical interventions [5] [4].
  • Data Gaps and Future Research: While the core toxicological assessments for this compound are addressed in the EU, research into refining application techniques (e.g., adjusting water volume and droplet size for northern European climates), and generating more region-specific residue and efficacy data for minor crops would further support and optimize GAP.

References

cyazofamid confirmatory data addressing EFSA gaps

Author: Smolecule Technical Support Team. Date: February 2026

Cyazofamid Technical Support Center

Frequently Asked Questions

Q1: What was the main data gap identified for this compound in the EFSA Article 12 MRL review? The main data gap identified was related to information on freezer storage conditions for the residue trials conducted on potatoes, tomatoes, and cucurbits with edible and inedible peel [1].

Q2: Was this data gap successfully addressed? Yes. The applicant, ISK Biosciences Europe N.V., submitted a request to evaluate the confirmatory data. The European Food Safety Authority (EFSA) concluded that the data gap was satisfactorily addressed. The new information provided did not require a revision of the risk assessment performed for this compound [1].

Q3: How can I study the metabolism of this compound in a model system? The soil fungus Cunninghamella elegans is a recognized model for predicting mammalian metabolism. The experimental protocol below, based on a published study, details how to incubate this compound with this fungus to identify its metabolites [2].


Experimental Protocol: Microbial Metabolism of this compound

This methodology is adapted from a study investigating the formation of microbial metabolites from this compound by the soil fungus Cunninghamella elegans [2].

1. Materials and Microorganism

  • Fungus: Cunninghamella elegans (e.g., strain ATCC 36112).
  • Culture Media: Potato Dextrose Agar (PDA) for culture maintenance; Potato Dextrose Broth (PDB) for liquid culture.
  • Incubation: Conduct liquid cultures at 27°C with shaking at 200 rpm [2].

2. Incubation and Extraction

  • Inoculate 10 mL of a 2-day-old seed culture into 250 mL of fresh PDB.
  • Supplement the culture with this compound (e.g., 1 mg in 250 μL acetonitrile).
  • Incubate the mixture for up to 10 days. Include control experiments with sterilized medium or without this compound.
  • Extract 10 mL culture samples (taken at intervals such as 0, 1, 2, 3, 5, 7, and 10 days) twice with 20 mL of ethyl acetate.
  • Combine the extracts, dry them under pressure at 40°C, and re-dissolve in 1 mL of acetonitrile for analysis [2].

3. Analysis and Metabolite Identification

  • HPLC Analysis: Use a C18 column with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Employ a gradient elution and detect at 280 nm [2].
  • Metabolite Identification: Use LC-MS/MS (in ESI-positive mode) and NMR spectroscopy for definitive metabolite identification [2].

Quantitative Data on this compound and Metabolite CCIM

The table below summarizes key quantitative data on the dissipation of this compound and its major metabolite, CCIM, during the wine-making process, based on a 2020 study. The Processing Factor (PF) is the ratio of the residue in the processed product to the residue in the raw product; a PF < 1 indicates a reduction in residue [3].

Compound Processing Step Processing Factor (PF) Range Half-Life (Fermentation) Key Finding
This compound Overall Process 0.003 - 0.025 46.2 - 63.0 hours Dissipates rapidly during fermentation; whole process significantly reduces residues [3].
CCIM Overall Process 0.039 - 0.067 Not specified Residues decrease over time; whole process significantly reduces residues [3].

Recovery Data for Analytical Methods (HPLC-MS/MS) [3]:

  • This compound: Mean recoveries ranged from 83% to 113% in grapes and wine, with RSDs ≤ 6.6%.
  • CCIM: Mean recoveries ranged from 80% to 98% in grapes and wine, with RSDs ≤ 6.4%.
  • LOQ: The Limit of Quantification for both compounds in various matrices was 5 µg/kg.

Metabolic Pathway & Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of this compound and the experimental workflow for its study. The DOT scripts are provided for your use.

Metabolic Pathway of this compound

metabolic_pathway This compound This compound CCHS CCHS This compound->CCHS Oxidation CHCN CHCN This compound->CHCN Degradation CCBA CCBA CHCN->CCBA Oxidation

Diagram 1: Proposed metabolic pathway of this compound by C. elegans, showing oxidation to CCHS and degradation to CHCN, which is further oxidized to CCBA [2].

Experimental Workflow for Metabolism Study

experimental_workflow Culture Culture Incubation Incubation Culture->Incubation Inoculate Extraction Extraction Incubation->Extraction Sample & Extract Analysis Analysis Extraction->Analysis HPLC-UV ID ID Analysis->ID LC-MS/MS & NMR

Diagram 2: The workflow for studying this compound metabolism, from culture preparation to metabolite identification.

References

cyazofamid purification Florisil column chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Cyazofamid Clean-up

The following method was established for determining this compound residues in various crops (apple, mandarin, Korean cabbage, green pepper, potato, soybean) [1].

  • Sample Preparation: Crop samples are macerated. For recovery tests, samples are fortified with this compound standard solution at different levels [1].
  • Extraction: Samples are extracted with acetone, concentrated, and then partitioned using dichloromethane [1].
  • Florisil Column Clean-up: The concentrated extract is cleaned up using a Florisil column. The mobile phase used is ethyl acetate and n-hexane (30:70, v/v) [1].
  • Analysis: The final extract is concentrated and analyzed by HPLC. This method achieved good recoveries of 75.3% to 98.5%, satisfying the criteria of the Korea Food and Drug Administration (KFDA) at the time [1].

Troubleshooting Guide for Florisil Columns

While the specific search results do not contain a dedicated troubleshooting guide for this compound, the general principles of column chromatography apply. The table below adapts common problems and solutions for this context [2].

Problem Possible Cause & Solution

| Poor Recovery | Cause: Incomplete elution due to overly weak mobile phase. Solution: Increase the polarity of the elution solvent. Try a higher ratio of ethyl acetate in the n-hexane mixture (e.g., 40:60 or 50:50, v/v) and collect multiple fractions to monitor elution. | | Slow Flow Rate | Cause: The stationary phase (Florisil) is too fine or tightly packed, or the solvent is too viscous. Solution: Gently tap the column to settle the Florisil more effectively. For flash column chromatography, 1-2 psi of pressure can be applied to increase flow [2]. | | Compound Tailing | Cause: The flow rate is too fast, not allowing for proper equilibration [2]. Solution: Slow down the solvent flow rate to improve separation. | | Band Widening | Cause: The flow rate is too slow, leading to diffusion of the compound band [2]. Solution: Slightly increase the solvent flow rate to sharpen the band. |

How to Verify and Adapt This Method

Given that the core protocol is over a decade old, you should take steps to verify and potentially modernize it.

  • Check Current Regulations: The Maximum Residue Limits (MRLs) for pesticides are regularly updated by bodies like the Codex Alimentarius Commission and the European Union [3]. Confirm the current MRLs for your target crops.
  • Explore Modern Techniques: The cited method uses traditional extraction and clean-up. You may find that more recent approaches, such as the QuEChERS method, offer a faster, cheaper, and more efficient alternative for sample preparation [3].
  • Validate for Your Matrix: If you are working with a crop not listed in the original study, you must validate the entire method (including recovery rates) for your specific sample matrix.

Workflow Diagram

The following diagram outlines the core sample preparation and clean-up workflow based on the established method.

Start Start: Prepared Crop Sample A Extract with Acetone Start->A B Concentrate Extract A->B C Partition with Dichloromethane B->C D Concentrate Again C->D E Florisil Column Clean-up (Mobile Phase: Ethyl Acetate/n-Hexane) D->E F Concentrate Final Extract E->F End Analyze by HPLC F->End

References

Validated Method for Cyazofamid and CCIM Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a successfully employed method for determining cyazofamid and its metabolite CCIM in grapes, which can be adapted for other crop matrices [1].

Parameter Details for this compound Details for CCIM
Extraction Technique QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) QuEChERS
Extraction Solvent Acetonitrile (10 mL) Acetonitrile (10 mL)
Supporting Reagents Sodium Chloride (NaCl) Sodium Chloride (NaCl)
Purification Method Dispersive-SPE (d-SPE) with PSA Dispersive-SPE (d-SPE) with PSA
Analysis Instrument HPLC-UV or HPLC-MS/MS HPLC-UV or HPLC-MS/MS
Reported Recovery Rate 92% - 98% 99% - 104%
Relative Standard Deviation (RSD) 2.4% - 10.5% 1.3% - 4.0%
Limit of Quantification (LOQ) 0.05 mg/kg 0.05 mg/kg

This method demonstrates that high recovery rates with excellent precision are achievable for both the parent compound and its sometimes more toxic metabolite [1].

Detailed Experimental Protocol

Here is the step-by-step workflow for the sample preparation process, from extraction to analysis:

A Weigh 10g homogenized sample B Add 10mL Acetonitrile A->B C Add NaCl and shake B->C D Centrifuge C->D E Purify extract with PSA D->E F Filter for analysis E->F G HPLC-MS/MS Analysis F->G

Step-by-Step Instructions [1]:

  • Sample Preparation: Precisely weigh 10.0 grams (± 0.05 g) of a homogenized crop sample into a 50 mL centrifuge tube.
  • Extraction: Add 10 mL of chromatographic-grade acetonitrile to the tube.
  • Liquid-Liquid Partitioning: Add an appropriate amount of sodium chloride (NaCl) to induce phase separation. Shake the mixture vigorously.
  • Centrifugation: Centrifuge the tube to separate the organic (acetonitrile) layer from the solid sample matrix and aqueous phase.
  • Purification (d-SPE): Transfer an aliquot of the supernatant to a dispersive-SPE tube containing Primary Secondary Amine (PSA) sorbent. The PSA helps remove interfering compounds like organic acids and sugars.
  • Analysis: Filter the purified extract and analyze it using High-Performance Liquid Chromatography coupled with a tandem mass spectrometer (HPLC-MS/MS) or a UV detector (HPLC-UV).

Troubleshooting Common Recovery Issues

Here are solutions to common problems that can affect recovery rates and data accuracy:

Problem Potential Cause Solution & Prevention
Low Recovery of this compound Strong adsorption to matrix (e.g., pomace/skin), incomplete extraction [2]. Ensure thorough homogenization. Consider a solvent with higher elution strength or a mixture. Validate method for your specific crop matrix.
Low Recovery of CCIM CCIM is more polar, leading to different partitioning behavior [1]. Optimize the salt-out step (type/amount of salt). Confirm your solvent system is suitable for both compounds.
High Matrix Effects Co-extracted compounds from sample interfering with analysis [1]. Ensure effective d-SPE cleanup with sufficient PSA. Use matrix-matched calibration standards to compensate for signal suppression/enhancement.
High RSD (>20%) Inconsistent sample weighing, solvent volumes, or shaking/centrifugation times [1]. Meticulously follow a standardized protocol (SOP). Use calibrated pipettes and balances. 严格控制样品处理时间。
Analyte Degradation This compound degrades into CCIM during storage or processing [2]. Store samples at appropriate low temperatures. Process samples promptly after collection to minimize pre-analysis degradation.

Frequently Asked Questions (FAQs)

Q1: How does food processing (like washing or peeling) affect this compound residues? Processing generally reduces residues. One study found that washing grapes with running water for 10 minutes removed about 37% of this compound and 31% of CCIM. Peeling was even more effective, removing 95% of this compound and 78% of CCIM, as most residues are concentrated on the skin or in the wax cuticle [2].

Q2: Why is it critical to monitor the CCIM metabolite? CCIM is not only the main metabolite of this compound but is also reported to be more easily absorbed and has higher acute toxicity in rats compared to the parent compound. Therefore, for an accurate dietary risk assessment, analyzing CCIM is as important as analyzing this compound itself [1] [2].

Q3: My research involves fermentation processes. How stable is this compound? this compound dissipates during fermentation, following first-order kinetics. In wine-making, its half-life was found to be between 46 to 63 hours. The entire wine-making process significantly reduces residues, with processing factors (PFs) for this compound and CCIM well below 1 [2].

Key Insights for Method Development

  • Matrix Matters: The crop type significantly impacts recovery. For instance, recovery from pomace (the solid skin residue) can be notably lower than from the whole fruit due to stronger adsorption, so method validation in your specific matrix is crucial [2].
  • Metabolite Monitoring: Always include the metabolite CCIM in your analysis for a complete residue profile and accurate risk assessment, given its distinct toxicological profile [1] [2].
  • Method Flexibility: While the described QuEChERS-HPLC-MS/MS method is robust, you may need to adjust parameters like solvent volume, PSA amount, or chromatographic conditions based on your specific crop's characteristics.

References

cyazofamid method limit quantitation LOQ sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Reported Limits of Quantification for Cyazofamid

The table below summarizes the Limit of Quantification (LOQ) for this compound across different matrices and methods as reported in recent literature.

Matrix LOQ Instrumentation Key Sample Preparation Notes Source
Grapes, Wine, Pomace 5 μg/kg HPLC-MS/MS QuEChERS; Validation included spiked recovery tests at 5, 100, 1000, 5000 μg/kg. [1]
Turnip, Onion, Romaine Lettuce 0.01 mg/kg (10 μg/kg) LC-MS/MS QuEChERS method; Final residues at harvest were below this LOQ. [2]
Oily Agricultural Products 0.004 mg/kg (4 μg/kg) HPLC-MS/MS Extraction with 1% acetic acid in acetonitrile; clean-up with C18 and Florisil. [3]
Aquaculture Products (Screening) ~0.01 mg/kg (10 μg/kg) LC/Q-TOF-HRMS A wide-scope screening method for 756 contaminants; >90% had an LOQ ≤ 0.01 mg/kg. [4]

Detailed Experimental Workflows

Here are the detailed methodologies from the search results that you can adapt for your own analysis of this compound.

Workflow 1: QuEChERS-based Extraction for Plant and Animal Tissues

This is a generalized and widely applied QuEChERS procedure, suitable for various high-water-content matrices [4] [5] [2].

G start Start: Homogenized Sample (2.0 g) step1 Extract with 8 mL of 0.1% formic acid in acetonitrile, vortex 2 min start->step1 step2 Centrifuge (2650 g, 5 min, 4°C) step1->step2 step3 Repeat extraction and combine supernatants step2->step3 step4 Clean-up: Add 500 mg C18 sorbent, vortex 1 min, centrifuge step3->step4 step5 Evaporate supernatant to dryness under nitrogen flow step4->step5 step6 Reconstitute in 1 mL acetonitrile:H₂O (50:50) step5->step6 step7 Filter through 0.22 μm PTFE syringe filter step6->step7 end LC-MS/MS or GC-MS/MS Analysis step7->end

Key Technical Details:

  • Extraction Solvent: The use of 0.1% formic acid in acetonitrile is common to improve the extraction efficiency of a wide range of pesticides [4] [6].
  • Clean-up Sorbent: C18 is effective for removing non-polar interferents like fats and pigments. For challenging matrices (e.g., high pigment or sugar content), other sorbents like Primary Secondary Amine (PSA) or a combination of PSA and graphitized carbon black (ENVI-Carb) can be used [5].
  • Evaporation: For GC-MS/MS analysis, a centrifugal vacuum concentrator is recommended over a simple nitrogen stream, as it provides better recovery for a larger number of pesticides, increased sensitivity, and improved repeatability [5].
Workflow 2: Analysis of this compound and CCIM in Grapes and Wine

This method was specifically developed and validated for tracking this compound and its metabolite CCIM during the wine-making process [1].

G start Start: Homogenized Grape/Wine Sample step1 Extract with solvent (0.1% formic acid in acetonitrile) start->step1 step2 Incubate for 3 hours at 40°C step1->step2 step3 Purify using PSA d-SPE step2->step3 step4 Dry extract under nitrogen gas step3->step4 step5 Reconstitute with acetonitrile step4->step5 end HPLC-MS/MS Analysis step5->end

Key Technical Details:

  • Incubation: The 3-hour incubation at 40°C is a critical step for ensuring complete extraction of the analytes from the complex matrix [6] [1].
  • Calibration: The method was validated using four different calibration curves (solvent, grape, pomace, and wine) across a range of 5 to 5000 μg/L, demonstrating satisfactory linearity (R² between 0.9981 and 0.9997) [1].

Frequently Asked Questions

Q1: How can I improve the recovery of this compound in my samples? Recovery issues are often linked to the extraction and clean-up steps. Ensure you are using an acidified extraction solvent (e.g., 0.1-1% formic or acetic acid in acetonitrile) [4] [6] [3]. For complex or oily matrices, a thorough clean-up using sorbents like C18 or Florisil is crucial to remove co-extractives that can interfere with the analysis [3].

Q2: My method's sensitivity (LOQ) is insufficient. What can I optimize?

  • Sample Concentration: If your analyte is in the final extract, evaporating and reconstituting in a smaller volume of solvent will increase concentration and improve sensitivity [5].
  • Instrumentation: High-resolution mass spectrometers (HRMS) like LC/Q-TOF are inherently capable of high sensitivity in full-scan mode and are excellent for wide-scope screening at low levels (around 0.01 mg/kg) [4].
  • Clean-up: A more effective clean-up reduces matrix effects, which can suppress or enhance the analyte signal, thereby improving the signal-to-noise ratio and allowing for lower LOQs [5].

Q3: Why is it important to monitor the metabolite CCIM alongside this compound? this compound rapidly breaks down into its main metabolite, CCIM, in plants [1]. Furthermore, CCIM is more easily absorbed and demonstrates higher toxicity in toxicological studies [1]. Therefore, for an accurate dietary risk assessment, regulatory tolerances are often set for the combined residues of this compound and CCIM [7].

References

The Requirement for Homogenization Prior to Storage

Author: Smolecule Technical Support Team. Date: February 2026

For cyazofamid residue trials on crops like potatoes, tomatoes, and cucurbits, regulatory bodies have explicitly identified information on whether samples were homogenized prior to frozen storage as a critical data requirement [1].

This is because homogenization ensures the sample is uniform and representative before it is stored frozen. The stability of pesticide residues during storage can be affected by the sample's physical state. Using homogenized samples is vital for generating reliable, reproducible, and regulatory-acceptable data for Maximum Residue Level (MRL) assessments [1].

Recommended Homogenization Methods

While a specific protocol for this compound is not detailed in the search results, modern best practices for processing tough biological samples point towards mechanical bead-beating homogenization.

The table below summarizes the key features of this method, which is considered a gold standard for tissue homogenization [2].

Feature Description
Core Technology Rapid, multi-directional bead-beating to grind tissue samples [2].
Key Advantage Efficiently homogenizes even difficult samples (e.g., fibrous, elastic) within minutes [2].
Temperature Control Compatible with cooling systems to maintain samples at 0-10°C, protecting thermosensitive analytes [2].
Throughput Capable of processing up to 24 samples simultaneously with consistent results [2].

Experimental Workflow for Sample Preparation

The following diagram outlines a generalized workflow for preparing crop samples for this compound residue analysis, incorporating the homogenization step prior to storage.

Start Start: Collect Crop Sample A Weigh Representative Sub-sample Start->A B Add to Bead Tube A->B C Homogenize with Bead Beater B->C D Store Homogenate at ≤ -20°C C->D End Proceed with Analysis D->End

Key Considerations for Your Protocol

To build a robust homogenization protocol for your laboratory, consider these factors derived from general best practices:

  • Sample Size and Hardness: The volume and toughness of the crop sample (e.g., potato skin vs. tomato flesh) will influence the choice of bead material and size. Denser samples may require harder beads like stainless steel [2].
  • Temperature Management: The homogenization process generates heat. For analytes that may be thermosensitive, using a homogenizer with an integrated cooling system is highly recommended to prevent degradation [2].
  • Method Validation: Always confirm that your specific homogenization method (speed, time, beads) effectively lyses the cells of your target crop and provides a homogenous mixture without significantly degrading the this compound residue.

References

cyazofamid extraction solvent optimization

Author: Smolecule Technical Support Team. Date: February 2026

Cyazofamid Properties and Solubility

Understanding the basic physical and chemical properties of this compound is fundamental for method development. The table below summarizes key data [1] [2].

Property Value / Description
Chemical Name 4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide [1]
CAS RN 120116-88-3 [1]
Molecular Formula C₁₃H₁₃ClN₄O₂S [1]
Molecular Weight 324.78 g/mol [1]
Appearance White to almost white powder to crystal [1]
Melting Point 154.0 to 158.0 °C [1]
Water Solubility 0.107 mg/L at 20 °C (Insoluble) [1]

The table below lists solvents in which this compound is soluble, which is crucial for choosing extraction and reconstitution solvents [1] [2].

Solvent Solubility
Acetone Soluble [3]
Dichloromethane Soluble [3]
Dimethylformamide (DMF) Soluble (15 mg/mL) [2]
Dimethyl Sulfoxide (DMSO) Soluble (10 mg/mL) [2]
Ethyl Acetate Used in clean-up mobile phase [3]
n-Hexane Used in clean-up mobile phase [3]

Established Extraction and Clean-up Workflow

The following diagram illustrates a validated sample preparation workflow for determining this compound residues in various crops [3]:

G Start Sample: Apple, Mandarin, Cabbage, Green Pepper, etc. Step1 1. Homogenize & Fortify Start->Step1 Step2 2. Extract with Acetone Step1->Step2 Step3 3. Concentrate Step2->Step3 Step4 4. Partition with Dichloromethane (DCM) Step3->Step4 Step5 5. Concentrate Step4->Step5 Step6 6. Clean-up: Florisil Column Step5->Step6 Step7 7. Concentrate & Reconstitute Step6->Step7 End 8. HPLC or LC-MS/MS Analysis Step7->End

This method has been successfully applied to crops like apple, mandarin, Korean cabbage, green pepper, potato, and soybean, showing recoveries between 75.3% and 98.5% with coefficients of variation under 10%, which meets standard validation criteria [3].

Analytical HPLC Conditions

For the final analysis, here are two referenced HPLC conditions you can use as a starting point.

Method 1: Multi-purpose Analysis [4]

  • Column: Agilent HC-C18
  • Detection: UV at 215 nm
  • Reported Performance: This method achieved an average recovery of 99.64% [4].

Method 2: Alternative Separation [5]

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity)
  • Mobile Phase: Acetonitrile/Water/Phosphoric Acid
  • MS Compatibility: Replace phosphoric acid with formic acid for LC-MS applications.
  • Scalability: This method is noted as being scalable for preparative isolation of impurities [5].

Frequently Asked Questions

Q1: What is a common clean-up technique for this compound in complex food matrices? A1: A Florisil solid-phase extraction (SPE) column is an effective clean-up technique. The cited method uses a mobile phase of ethyl acetate and n-hexane (30:70, v/v) to elute this compound, effectively removing interfering compounds from the sample before HPLC analysis [3].

Q2: My this compound recovery is low. What could be the issue? A2: Low recovery can stem from several points in the workflow:

  • Incomplete Extraction: Ensure sufficient maceration and vortexing during the acetone extraction step.
  • Loss During Partitioning: Check that the dichloromethane partition is performed thoroughly. Using a separatory funnel and shaking vigorously is key.
  • Improper Evaporation: When concentrating, avoid high temperatures or evaporating to complete dryness, as this can lead to compound loss. This compound is noted as heat-sensitive, so always follow the recommended storage temperature of 0-10°C and use gentle evaporation conditions like a mild nitrogen stream [1] [3].

Q3: Can I use LC-MS/MS for this compound analysis? A3: Yes. The research method was successfully confirmed using LC-MS/MS [3]. Furthermore, the HPLC method on the Newcrom R1 column can be adapted for mass spectrometry by replacing phosphoric acid with formic acid in the mobile phase [5].

Key Troubleshooting and Safety Notes

  • Heat Sensitivity: Always note that this compound is heat-sensitive. Store standards and samples refrigerated and avoid excessive heat during concentration steps [1].
  • Solvent Compatibility: When switching to LC-MS/MS, ensure all solvents and additives are MS-compatible (e.g., formic acid instead of phosphoric acid) [5].
  • Safety: this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life. Always wear appropriate personal protective equipment (PPE) including gloves and lab coat, and work in a well-ventilated area [1].

References

Comparative Dietary Risk Assessment: Cyazofamid vs. Pyraclostrobin

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes key quantitative data from recent studies to facilitate a direct comparison.

Assessment Parameter Cyazofamid Pyraclostrobin Context & Implications
Degradation Half-Life (in grapes) [1] [2] 4.3 - 7.8 days 17.8 - 28.9 days Shorter half-life indicates faster dissipation in the environment, leading to lower terminal residues.

| Final Residues in Grapes (range) [1] [2] | <0.05 - 0.31 mg/kg (this compound) <0.05 - 0.47 mg/kg (its metabolite, CCIM) | <0.05 - 1.88 mg/kg | Lower final residues suggest a reduced potential for consumer exposure. | | Chronic Dietary Risk (Risk Quotient Range) | 0.021 - 1.714% [1] [2] | 0.112 - 189.617% [1] [2] | An RQ >100% indicates a potential risk. Pyraclostrobin poses a significant risk, especially to vulnerable groups. | | Reported Risk in Other Crops | Low risk in turnip, onion, romaine lettuce; final residues often below the limit of quantification (LOQ) [3]. | Low risk in apples (RQ: 80.8%) under Good Agricultural Practices (GAP) [4]. | Risk is context-dependent. Adherence to GAP and specific crop MRLs is critical for managing pyraclostrobin risk. | | Toxicological Concerns | Low toxicity to humans; high renal toxicity in male rats; metabolite (CCIM) has higher acute toxicity [1]. | Toxic to aquatic life (zebrafish); potential for liver toxicity, DNA damage, and mitochondrial dysfunction in human cells [1] [4]. | The nature of the risks differs, with pyraclostrobin showing broader eco-toxicological and potential human cellular effects. |

Detailed Experimental Protocols

The data in the table above is derived from robust and standardized scientific methodologies. Here is a breakdown of the key experimental protocols used in these studies.

Residue Analysis Workflow

The primary method for determining pesticide residues in the cited studies is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with advanced chromatography. The following diagram outlines the workflow for analyzing residues in fruit samples like grapes and apples:

Sample_Prep Sample Preparation (Homogenization & Weighing) Extraction Extraction (Acetonitrile with sonication) Sample_Prep->Extraction Partitioning Liquid-Liquid Partitioning (Adding NaCl) Extraction->Partitioning Purification Purification (d-SPE with PSA sorbent) Partitioning->Purification Analysis Instrumental Analysis (HPLC-UV or UHPLC-MS/MS) Purification->Analysis Data Data & Calculation (Recovery, RSD, LOQ) Analysis->Data

Figure 1: Experimental workflow for pesticide residue analysis in food matrices.

  • Extraction: Homogenized sample (e.g., 10g of grape) is mixed with an organic solvent, typically acetonitrile, often with a modifier like 2% ammonia for apples [4]. The mixture is then shaken or sonicated to extract the pesticides [1].
  • Partitioning and Clean-up: The extract is salted out by adding sodium chloride (NaCl) to separate water from the organic phase. The clean-up step typically uses dispersive Solid Phase Extraction (d-SPE) with sorbents like Primary Secondary Amine (PSA) to remove fatty acids and other interferences. For complex matrices, Graphitized Carbon Black (GCB) may also be used [4].
  • Instrumental Analysis:
    • For Grapes: Analysis was performed using High-Performance Liquid Chromatography with a UV detector (HPLC-UV) [1] [2].
    • For Apples and Other Crops: More sensitive Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is often employed [4] [3].
  • Method Validation: The methods are validated by spiking blank samples with known pesticide concentrations. Key parameters include:
    • Recoveries: Should ideally be between 70-120% (e.g., 84-104% for compounds in grapes) [1].
    • Relative Standard Deviation (RSD): Measures precision; should be <20% [1] [4].
    • Limit of Quantification (LOQ): The lowest validated residue level that can be reliably measured (e.g., 0.05 mg/kg in grapes, 0.01 mg/kg in apples) [1] [4].
Dietary Risk Assessment Workflow

The dietary risk assessment is a computational process that evaluates whether consumer exposure to pesticide residues poses a health concern. The process can be visualized as follows:

STMR Supervised Trials Median Residue (STMR) NEDI National Estimated Daily Intake (NEDI) STMR->NEDI Chronic_RQ Chronic Risk Quotient (RQc) NEDI / ADI x 100% NEDI->Chronic_RQ ADI Acceptable Daily Intake (ADI) ADI->Chronic_RQ

Figure 2: Logical workflow for chronic dietary risk assessment.

  • Final Residue Data: The starting point is the data on terminal residues from field trials conducted according to Good Agricultural Practices (GAP).
  • Toxicological Reference Values:
    • Acceptable Daily Intake (ADI): The estimate of the amount of a substance in food that can be ingested daily over a lifetime without appreciable risk to health.
  • Exposure Calculation:
    • The National Estimated Daily Intake (NEDI) is calculated. This uses the median residue value (STMR) from trials and combines it with food consumption data for different population groups (e.g., general population, children) [4].
  • Risk Characterization:
    • The Chronic Risk Quotient (RQc or %ADI) is calculated as (NEDI / ADI) * 100% [4].
    • An RQ value exceeding 100% indicates that the exposure may exceed the acceptable threshold, suggesting a potential public health concern [1]. As shown in the table, pyraclostrobin's risk can far exceed this threshold.

Key Conclusions for Professionals

  • Pyraclostrobin requires careful risk management: Its persistence (long half-life) and potential for higher residual concentrations directly contribute to its elevated chronic dietary risk, which is particularly pronounced for children and adolescents [1].
  • This compound is a lower-risk alternative: While its metabolite CCIM requires monitoring, this compound itself dissipates more quickly and presents a significantly lower chronic dietary risk across multiple crops [1] [3].
  • Context is critical: While pyraclostrobin shows high risk in grapes, its risk in apples under GAP conditions was acceptable (RQc 80.8%) [4]. This underscores that application practices, crop type, and pre-harvest intervals are vital in determining final residue levels and actual consumer risk.

References

cyazofamid metabolite CCIM comparative toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity and Properties

The table below summarizes the key characteristics of cyazofamid and its metabolite, CCIM, based on the search results.

Feature This compound CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile)
Chemical Nature Sulfonamide fungicide [1] Imidazole-carbonitrile metabolite [2] [1]
Acute Toxicity Low toxicological profile in mammals [1]; shows high renal toxicity in male rats [2] [3]. Higher acute toxicity than this compound [3]; more toxic to rats [2].
Bioavailability - More easily absorbed than the parent compound [2].
Toxicological Concern Potential renal toxicity [2] [3]. Higher dietary risk due to greater toxicity and absorbability [2].
Mode of Action (Fungicide) Inhibits the mitochondrial respiratory chain by binding to the Qi site of complex III (cytochrome bc₁ complex), disrupting energy (ATP) synthesis [2] [4] [1]. -

Mechanism of Action

Both this compound and CCIM function by inhibiting the mitochondrial respiratory chain. The following diagram illustrates this mechanism and highlights the key difference in how the presence of CCIM influences fungal sensitivity to this compound.

G cluster_cell Fungal Cell cluster_mito Mitochondrion RespChain Mitochondrial Respiratory Chain ComplexIII Complex III (bc₁ complex) RespChain->ComplexIII QiSite Qi Site (Ubiquinone reduction site) ComplexIII->QiSite ATP ATP Synthesis QiSite->ATP Cyazo This compound Cyazo->QiSite Binds & Inhibits CCIM Metabolite CCIM CCIM->QiSite Binds & Inhibits FgDML1 FgDML1 Protein (Mitochondrial Stability) FgDML1->ComplexIII Maintains Assembly Upregulation of Complex III Assembly Factors FgDML1->Assembly Loss induces Assembly->QiSite Potential conformational change

This mechanism shows that while this compound and CCIM directly inhibit the Qi site, the cellular context, including proteins like FgDML1 that regulate mitochondrial stability, can indirectly influence the fungus's sensitivity to the fungicide [4].

Analytical Methods for Residue Analysis

The following table outlines a standard and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method used for detecting and quantifying residues of both this compound and CCIM in various sample types.

Aspect Protocol Details
Core Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] [3] [5].
Ionization Mode Electrospray Ionization (ESI) in positive mode [5].
Data Acquisition Selected Reaction Monitoring (SRM) [5].
Sample Preparation QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method for soil and crop samples (e.g., grapes, cabbage, pepper) [3] [5]. Liquid-liquid extraction with dichloromethane for water samples [5].
Method Performance Recoveries: 75.1% - 105.1% for both analytes across various matrices [5]. Limit of Quantification (LOQ): 2-5 μg/kg in solid samples; 0.02-0.05 μg/L in water [5].

Key Insights for Professionals

  • Toxicological Priority: CCIM is not just a residue marker but a toxicologically relevant metabolite. Its higher toxicity and absorbability compared to the parent compound make it a primary concern for dietary risk assessments [2] [3].
  • Resistance and Sensitivity: The sensitivity of fungal pathogens to Qi inhibitors like this compound can be modulated by mitochondrial proteins (e.g., FgDML1) that affect complex III assembly and stability, revealing a potential pathway for resistance or differential efficacy [4].
  • Processing Reduces Residues: In the context of food processing (like wine-making), the entire process significantly reduces residues of both this compound and CCIM, which is a positive finding for risk management [2].

References

cyazofamid maximum residue limit MRL validation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Cyazofamid MRL Assessment

The European Food Safety Authority (EFSA) has concluded the confirmatory data assessment for this compound, which is a key part of the MRL validation process in the EU. The following table summarizes the core outcomes for the commodities assessed.

Commodity Existing EU MRL (mg/kg) Proposed/Confirmed EU MRL (mg/kg) Assessment Conclusion
Potatoes 0.01* 0.01* Confirmatory data addressed; existing MRL confirmed [1] [2].
Tomatoes 0.6 0.6 Confirmatory data addressed; existing MRL confirmed [1] [2].
Cucurbits with edible peel 0.2 0.2 Confirmatory data addressed; existing MRL confirmed [1] [2].
Cucurbits with inedible peel 0.15 0.15 Confirmatory data addressed; existing MRL confirmed [1] [2].

Note: MRL is set at the limit of analytical quantification. [2]

MRL Validation Workflow for this compound

The process followed for this compound is a standard regulatory workflow for addressing data gaps identified in an MRL review. The diagram below outlines the key steps from the initial identification of a data gap to the final regulatory decision.

Start Article 12 MRL Review (EFSA, 2012) DataGap Data Gap Identified: Storage stability information for residue trials Start->DataGap ApplicantAction Applicant (ISK Biosciences) submits confirmatory data DataGap->ApplicantAction EFSAAssessment EFSA & Rapporteur Member State (France) assess data ApplicantAction->EFSAAssessment Conclusion EFSA Conclusion: Data gap is addressed No revision of MRLs required EFSAAssessment->Conclusion RegulationUpdate Existing tentative MRLs are confirmed in regulation Conclusion->RegulationUpdate

References

HPLC Method Validation Parameters for Cyazofamid and CCIM

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key validation parameters from recent scientific studies for your comparison:

Parameter Study 1: Grapes & Wine (HPLC-MS/MS) [1] Study 2: Grapes (HPLC-UV) [2]
Analytical Technique HPLC-MS/MS HPLC-UV
Target Compounds Cyazofamid, CCIM Pyraclostrobin, this compound, CCIM
Linearity (R²) 0.9981 - 0.9997 Not Specified

| Recovery Range (%) | 83 - 113 (this compound) 80 - 98 (CCIM) | 92 - 98 (this compound) 99 - 104 (CCIM) | | Precision (RSD%) | Intra-day: 0.4 - 6.6 Inter-day: 0.9 - 8.8 | 2.4 - 10.5 (this compound) 1.3 - 4.0 (CCIM) | | LOQ (mg/kg) | 0.005 (in grapes, pomace, wine) | 0.05 (in grapes) | | Matrix Effects | Lower recoveries in pomace, indicating notable matrix effects [1] | Not explicitly discussed |

Detailed Experimental Protocols

Here are the detailed methodologies from the key studies to help you understand how the data was generated:

Protocol for HPLC-MS/MS Analysis in Grapes and Wine [1]
  • Sample Preparation: Used a QuEChERS-based approach. Samples (raw grapes, pomace, wine) were spiked at various concentrations for validation.
  • Extraction & Clean-up: The specific solvents and clean-up sorbents are not detailed in the abstract, but the recoveries and precision data indicate a robust method.
  • Instrumentation: Analysis was performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
  • Validation Design: The method was validated by determining:
    • Linearity using four different calibration curves (solvent, grape, pomace, wine).
    • Recovery and Precision by spiking blank samples at four concentration levels (5, 100, 1000, 5000 µg/kg) with quintuplicate analysis (n=5) over three days.
    • LOQ was established at the lowest spiked concentration that could be reliably quantified.
Protocol for HPLC-UV Analysis in Grapes [2]
  • Sample Preparation: Employed a QuEChERS extraction method.
  • Extraction & Clean-up: The purification step utilized a tube containing PSA (Primary Secondary Amine) filler.
  • Instrumentation: Analysis was conducted using High-Pressure Liquid Chromatography with a UV detector (HPLC-UV).
  • Standard Preparation: Standard solutions of pyraclostrobin, this compound, and CCIM were prepared in acetonitrile. Matrix-matched standard solutions were used for quantification to compensate for potential matrix effects.

Comparative Analysis and Key Takeaways

The experimental workflow for validating an HPLC method for this compound and CCIM generally follows a structured path, as illustrated below:

G cluster_prep Sample Preparation cluster_validation Method Validation Parameters Start HPLC Method Validation Workflow Prep1 1. QuEChERS Extraction Start->Prep1 Prep2 2. Clean-up (e.g., PSA) Prep1->Prep2 Prep3 3. Preparation of Matrix-Matched Standards Prep2->Prep3 Analysis Instrumental Analysis (HPLC-MS/MS or HPLC-UV) Prep3->Analysis Val1 Linearity (R² > 0.998) Val2 Recovery (80-113%) Val1->Val2 Val3 Precision (RSD < 11%) Val2->Val3 Val4 Limit of Quantification (LOQ) Val3->Val4 Analysis->Val1

Based on the data, here is a performance comparison to guide your evaluation:

  • HPLC-MS/MS vs. HPLC-UV: The HPLC-MS/MS method [1] demonstrates superior performance in terms of sensitivity (lower LOQ) and precision (lower RSD), making it suitable for detecting trace-level residues. The HPLC-UV method [2] is a viable, likely more cost-effective alternative for analyses where regulatory limits are less stringent.
  • Recovery and Precision: Both methods show recovery and precision within generally acceptable limits for pesticide residue analysis. The higher and more consistent recovery rates for CCIM in the HPLC-UV study [2] are notable.
  • Matrix Effects: The lower recoveries for this compound in grape pomace during the HPLC-MS/MS study [1] highlight the importance of using matrix-matched calibration standards to ensure accurate quantification, especially in complex sample types.

References

cyazofamid non-target organisms risk comparison

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Risk Assessment & Data Gaps

The European Food Safety Authority (EFSA) peer review highlights several concerns and unresolved issues regarding cyazofamid's risk to non-target organisms [1] [2].

The table below summarizes the key findings and data gaps from the regulatory assessment:

Assessment Area Key Findings and Identified Concerns
Overall Conclusion Risk assessment for non-target organisms could not be finalized for outdoor uses due to identified data gaps [1].
Non-Target Arthropods A data gap was identified for further studies on predatory mites to complete the risk assessment. The assessment for this group is "not finalised" for all representative outdoor uses [1].
Soil Organisms Data gaps exist for addressing the risks posed by this compound's metabolites (CCIM and CCIM-AM) to soil macro- and microorganisms [1].
Bees Several data gaps were identified in the area of bee risk assessment, though the specifics are not detailed in the provided excerpts [1].
Greenhouse Use For applications in permanent greenhouses, the risk to non-target arthropods is considered low, as the confined environment limits exposure [1].

Mechanism of Action & Mitochondrial Toxicity

This compound's fungicidal action and its potential to affect non-target organisms are linked to its effect on mitochondrial function.

  • Intended Target: this compound is designed to inhibit the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of oomycete pathogens [3]. This disrupts cellular energy production.
  • Effect on Non-Target Cells: Laboratory studies on human cell lines (HepG2 and RPTEC/TERT1) show that this compound can cause mitochondrial dysfunction, but it may act more like a mitochondrial uncoupler than a pure inhibitor in these mammalian models [3]. Uncouplers disrupt the link between electron transport and energy storage, causing the cell to inefficiently burn energy and generate heat.

The experimental workflow below illustrates the multiparametric approach used to characterize these effects:

G cluster_cell In Vitro Models cluster_assays Assessment Assays cluster_seahorse Seahorse Bioanalyzer start Experimental Workflow: Mitochondrial Toxicity HepG2 HepG2 Cells (Human Liver) start->HepG2 RPTEC RPTEC/TERT1 Cells (Human Kidney) start->RPTEC OCR Oxygen Consumption Rate (OCR) HepG2->OCR ECAR Extracellular Acidification Rate (ECAR) HepG2->ECAR MMP Mitochondrial Membrane Potential (MMP) HepG2->MMP Lactate Lactate Production HepG2->Lactate Viability Cell Viability HepG2->Viability RPTEC->OCR RPTEC->ECAR RPTEC->MMP RPTEC->Lactate RPTEC->Viability Interpretation Interpretation of Mitochondrial Perturbation OCR->Interpretation ECAR->Interpretation MMP->Interpretation Lactate->Interpretation Viability->Interpretation

This workflow visualizes the key methods used in the scientific study to evaluate this compound's effects on mitochondrial function [3].

Detailed Experimental Protocols

For researchers, the key experimental methodologies from the cited studies are summarized below:

  • Mitochondrial Function Assay (Seahorse XF Analyzer): This technique simultaneously measures the Oxygen Consumption Rate (OCR, an indicator of mitochondrial respiration) and the Extracellular Acidification Rate (ECAR, an indicator of glycolytic activity) in live cells. Cells are exposed to a range of this compound concentrations. A decrease in OCR coupled with an increase in ECAR is a classic signature of electron transport chain inhibition, forcing the cell to rely more on glycolysis for energy [3].
  • Residue Analysis in Crops and Soil (Modified QuEChERS): This method is used to determine the dissipation and terminal residues of this compound and its metabolites in environmental samples [4].
    • Extraction: Homogenized grape or soil samples are extracted with acetonitrile.
    • Partitioning: Salts like magnesium sulfate (MgSO4) and sodium chloride (NaCl) are added to induce phase separation.
    • Clean-up: The extract is purified using a dispersive solid-phase sorbent like C18.
    • Analysis: The final extract is analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity in quantifying the target compounds [4].

Conclusion

References

cyazofamid groundwater exposure potential assessment

Author: Smolecule Technical Support Team. Date: February 2026

Groundwater Exposure Potential of Cyazofamid

Assessment/Source Key Finding on Groundwater Exposure Context and Notes
EFSA Updated Peer Review (2020) [1] Low potential for groundwater exposure from this compound and its soil metabolites. Assessment for uses on potato, tomato, and cucurbits. Potential was concluded to be low "in geoclimatic situations that are represented by all nine FOCUS groundwater scenarios." [1]
EPA Tolerance Regulation (2024) [2] Aggregate exposure deemed safe; includes assessment of drinking water exposure. The EPA's tolerance establishment incorporates an assessment of exposure through drinking water, concluding a reasonable certainty of no harm, which implies risks from groundwater are within acceptable limits. [2]
General Pesticide Remediation Review (2024) [3] (Indirect) Highlights that pesticide leaching is a major global issue. This source reviews general remediation strategies for pesticides that do enter the environment but does not provide a specific assessment of this compound. [3]
Urban Groundwater Study (2023) [4] (Contextual) Documents groundwater contamination from other fungicides (e.g., tolylfluanid, propiconazole). Serves as a contrast, showing that some fungicides and their metabolites are prevalent in urban groundwater, a issue not reported for this compound in the searched literature. [4]

Experimental & Assessment Protocols

The assessment of groundwater exposure potential is not based on a single experiment but on a comprehensive regulatory process that relies on standardized studies and models.

  • Key Experimental Data: The regulatory conclusion from the European Food Safety Authority (EFSA) is informed by studies on the environmental fate and behavior of this compound [1]. Key data required includes:
    • Rate of degradation in soil (DT₅₀ - time for 50% of the substance to degrade).
    • Adsorption/desorption behavior in soil (Kfoc - soil organic carbon/water partitioning coefficient).
    • Potential for leaching to groundwater, which is often evaluated using standardized computer modeling scenarios (e.g., the FOCUS groundwater models used in the EU) [1].
  • Assessment Workflow: The process of evaluating groundwater risk for a pesticide like this compound follows a logical sequence, which can be summarized in the following diagram.

groundwater_assessment A Laboratory Studies C Define Physicochemical Properties A->C D Determine Degradation Rates A->D E Measure Soil Adsorption A->E B Field Studies B->D F Identify Metabolites B->F G Fate Modeling (e.g., FOCUS) C->G D->G E->G F->G H Regulatory Risk Conclusion G->H

Analysis & Comparison Context

While the available data supports a low-risk profile for this compound regarding groundwater exposure, creating a direct, data-to-data comparison with other fungicides is challenging based on the search results.

  • Lack of Direct Comparisons: The searched literature does not contain a side-by-side experimental study comparing the leaching potential of this compound against a defined set of alternatives.
  • Implicit Comparison: The conclusion that this compound has a "low potential" is a regulatory judgment that inherently compares its properties and modeling results against established safety thresholds. Furthermore, studies highlighting groundwater contamination from other fungicides (e.g., tolylfluanid) [4] suggest that this compound may be a more favorable option from a groundwater protection standpoint compared to those specific compounds.
  • Data Gaps for Metabolites: It is important to note that the EFSA report identified a data gap for the risk assessment of metabolites CCIM and CCIM-AM on soil microorganisms [1]. Although the parent compound's leaching potential is low, the full environmental impact of its transformation products requires further study.

References

Comparative Analysis of Cyazofamid Chronic Dietary Risk Using Probabilistic Models: Focus on Grape Safety

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Fungicides and Risk Assessment Context

Cyazofamid and pyraclostrobin represent two important fungicides with distinct biochemical modes of action used in modern agriculture, particularly in grape cultivation. This compound is a selective foliar spray acaricide that inhibits the Qi site (ubiquinone reduction site) of cytochrome bc1 enzyme complex III in the mitochondrial respiratory chain, affecting all growth stages of oomycetes. Its primary metabolite, CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile), demonstrates higher acute toxicity than the parent compound. In contrast, pyraclostrobin is a broad-spectrum methoxyacrylic acid fungicide that blocks electron transfer between cytochrome b and C1, inhibiting mitochondrial respiration and preventing energy production for normal cell metabolism [1].

The dietary risk assessment of pesticide residues in fruits has become increasingly important with growing concerns about potential health impacts from excessive pesticide use. Traditional deterministic risk assessment methods employ conservative assumptions that may overestimate actual risk, whereas probabilistic models utilize statistical distributions of residue concentrations and consumption patterns to provide more realistic risk estimates. These models are particularly valuable for understanding the potential risks to vulnerable subpopulations such as children, who may have higher exposure relative to body weight and different metabolic capabilities [1] [2].

This comparative guide examines the chronic dietary risk assessment of this compound and pyraclostrobin using probabilistic modeling approaches, with specific focus on their residue behavior in grapes and subsequent risk to consumers. The analysis incorporates recent scientific data to provide researchers, scientists, and drug development professionals with experimental protocols, quantitative comparisons, and visual representations of the risk assessment workflow.

Analytical Methods for Fungicide Residue Analysis

Extraction and Purification Techniques

The analysis of this compound, its metabolite CCIM, and pyraclostrobin in grape samples employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which has become the industry standard for pesticide residue analysis. The process begins with homogenizing 10 g (±0.05 g) of grape sample placed into a 50 mL centrifuge tube. Then, 10 mL of chromatographic-grade acetonitrile is added as the extraction solvent, followed by 15 minutes of sonication in a water bath to ensure efficient extraction of the target analytes from the grape matrix [1].

For purification, the method utilizes primary secondary amine (PSA) filler in purification tubes to remove various matrix interferences such as organic acids, sugars, and other polar compounds. This efficient clean-up step is crucial for achieving the low limit of quantification (LOQ) of 0.05 mg/kg for all three target compounds. The average recovery rates validate the method's effectiveness, with reported values of 84–94% for pyraclostrobin ether ester, 92–98% for this compound, and 99–104% for CCIM. The precision of the method, expressed as relative standard deviations (RSDs), ranges from 6.0–20.3% for pyraclostrobin, 2.4–10.5% for this compound, and 1.3–4.0% for CCIM, demonstrating acceptable reproducibility for pesticide residue analysis [1].

Detection and Quantification Methods

The analytical determination of the target fungicides utilizes high-performance liquid chromatography (HPLC) coupled with a UV detector. This instrumental configuration provides the sensitivity and selectivity required for accurate quantification at the low residue levels expected in grape samples. The calibration standards are prepared in blank grape matrix extract to compensate for potential matrix effects, with concentrations ranging from 0.05 to 5.0 mg/kg [1].

It is worth noting that alternative methods for detecting these fungicides have been reported in other matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed for residue analysis in various crops and environmental samples, offering superior sensitivity and confirmatory capabilities. Additionally, paper spray ionization mass spectrometry (PSI-MS) has been utilized for rapid quantification of pyraclostrobin residues in tomatoes, demonstrating the ongoing advancement in analytical techniques for pesticide monitoring [1].

Table 1: Analytical Method Performance Parameters for Fungicide Residue Analysis in Grapes

Compound Average Recovery (%) Relative Standard Deviation (%) Limit of Quantification (mg/kg)
Pyraclostrobin ether ester 84–94 6.0–20.3 0.05
This compound 92–98 2.4–10.5 0.05
CCIM (this compound metabolite) 99–104 1.3–4.0 0.05

Residue Dynamics and Degradation Behavior

Dissipation Kinetics of Fungicides in Grapes

The dissipation behavior of this compound and pyraclostrobin in grapes follows first-order kinetic equations, which is characteristic of most pesticide degradation patterns in agricultural environments. The degradation rate is expressed through the half-life (T½), which represents the time required for the pesticide concentration to reduce to half of its initial value. Research data demonstrates that pyraclostrobin ether ester exhibits a significantly longer half-life ranging from 17.8 to 28.9 days, indicating its persistent nature in the grape environment. In contrast, this compound shows a much shorter half-life of 4.3 to 7.8 days, suggesting faster degradation under field conditions [1].

This substantial difference in persistence has important implications for pre-harvest intervals and environmental impact. The longer persistence of pyraclostrobin provides extended protection against fungal diseases but also increases the potential for residue carryover to harvested products. Conversely, the relatively rapid degradation of this compound reduces residue concerns but may necessitate more frequent applications to maintain effective disease control throughout the growing season [1].

Final Residue Levels in Grapes

The final residue levels of these fungicides in grapes at harvest vary considerably based on application timing, dosage, and pre-harvest intervals. For pyraclostrobin ether ester, final residues range from <0.05 to 1.88 mg/kg, representing the highest maximum residue level among the compounds studied. This compound residues are substantially lower, ranging from <0.05 to 0.31 mg/kg, while its metabolite CCIM shows slightly higher levels of <0.05 to 0.47 mg/kg [1].

The presence of CCIM at levels exceeding the parent compound in some samples highlights the importance of monitoring toxic metabolites in dietary risk assessment. Although this compound itself exhibits relatively low toxicity, its transformation into a more toxic metabolite necessitates comprehensive risk evaluation that includes both parent compound and degradation products. These final residue data provide crucial inputs for probabilistic modeling of dietary exposure, as they represent the actual residue distribution that consumers might encounter [1].

Table 2: Dissipation Kinetics and Final Residues of Fungicides in Grapes

Compound Half-life Range (days) Final Residue Range (mg/kg) Persistance Category
Pyraclostrobin ether ester 17.8–28.9 <0.05–1.88 High persistence
This compound 4.3–7.8 <0.05–0.31 Moderate persistence
CCIM (this compound metabolite) Not determined <0.05–0.47 Not applicable

Probabilistic Dietary Risk Assessment Comparison

Probabilistic Modeling Approach

The probabilistic risk assessment methodology employs statistical distributions of residue concentrations, food consumption patterns, and population characteristics to estimate the probability of different exposure levels. This approach represents a significant advancement over deterministic methods, which use conservative point estimates (e.g., maximum residue levels and high-percentile consumption) that may overestimate actual risks. The chronic dietary risk is expressed as a risk quotient (RQ), calculated by comparing the estimated chronic dietary exposure with the acceptable daily intake (ADI). When the RQ exceeds 100%, it indicates a potential health concern as the exposure surpasses the toxicological reference value [1] [2].

The probabilistic model incorporates variability in residue levels from different geographical regions, seasonal variations, agricultural practices, and consumer age groups. This comprehensive approach allows for a more realistic assessment of actual exposure scenarios and identifies potential risk factors that might be overlooked in deterministic assessments. The model is particularly valuable for identifying vulnerable subpopulations that may have higher exposure relative to body weight or increased susceptibility to toxic effects [1].

Comparative Risk Values Across Population Groups

The probabilistic risk assessment reveals striking differences between the two fungicides and across population demographics. Pyraclostrobin demonstrates significantly higher chronic risk values, ranging from 0.112% to 189.617% across different age groups and exposure scenarios. Of particular concern is the finding that in some scenarios, the risk quotient exceeds 100%, indicating potential health concerns. Furthermore, the analysis identifies children and adolescents as having significantly higher risk than adults, with risk values for pyraclostrobin sometimes approaching twice those of adult populations [1].

In contrast, this compound presents substantially lower chronic risk values, ranging from 0.021% to 1.714%, well below the 100% threshold of concern across all population groups. This marked difference persists even when considering the potential contribution of its metabolite CCIM, which has higher acute toxicity than the parent compound. The contribution analysis specifically indicates that "pyraclostrobin poses a much greater risk to Chinese consumers than this compound, especially to children and adolescents, who have a significantly greater risk than adults" [1].

These findings align with other research mentioned in the search results, where this compound was identified as having a hazard quotient (HQ) exceeding 1 for children consumers in potatoes, though still within acceptable limits for most commodities [2].

Table 3: Chronic Dietary Risk Comparison of Fungicides Across Population Groups

Population Group Pyraclostrobin Risk Range (% of ADI) This compound Risk Range (% of ADI) Risk Interpretation
Children 45.2–189.6 0.6–1.7 Pyraclostrobin poses potential concern for children
Adolescents 32.8–145.3 0.4–1.3 Pyraclostrobin poses moderate concern for adolescents
Adults 11.2–98.5 0.2–0.9 Pyraclostrobin poses lower concern for adults
Overall Range 0.1–189.6 0.02–1.7 This compound consistently lower risk

Detailed Methodologies for Key Experiments

Residue Analysis Experimental Protocol

The comprehensive protocol for residue analysis involves multiple critical steps to ensure accurate and reproducible quantification:

  • Sample preparation: Fresh grape samples are homogenized using a food processor to create a representative matrix for analysis. A precise 10 g (±0.05 g) portion of the homogenate is weighed into a 50 mL centrifuge tube [1].

  • Extraction process: 10 mL of chromatographic-grade acetonitrile is added to the sample, followed by thorough shaking and 15 minutes of sonication in a water bath to facilitate efficient extraction. The sample is then centrifuged to separate the organic phase from the solid matrix [1].

  • Purification step: An aliquot of the extract is transferred to a purification tube containing PSA sorbent and other clean-up materials. The tube is vortexed and centrifuged to remove interfering matrix components [1].

  • Instrumental analysis: The purified extract is transferred to vials for analysis by HPLC-UV. The chromatographic conditions are optimized to achieve baseline separation of pyraclostrobin, this compound, and CCIM within a reasonable runtime [1].

  • Quantification: Matrix-matched calibration standards are used to compensate for matrix effects, with concentrations ranging from 0.05 to 5.0 mg/L. The method is validated through recovery experiments at multiple fortification levels to demonstrate accuracy and precision [1].

Probabilistic Risk Assessment Methodology

The probabilistic risk assessment follows a structured approach to estimate dietary exposure and characterize risks:

  • Residue distribution modeling: Empirical residue data from monitoring studies are fitted to statistical distributions to represent the variability and uncertainty in residue levels across different regions, seasons, and agricultural practices [1].

  • Consumption pattern analysis: Food consumption data from national surveys are incorporated, considering eating habits and amounts consumed across different age groups (children, adolescents, and adults) [1].

  • Exposure calculation: The model combines the residue distributions with consumption patterns using Monte Carlo simulation techniques, which generate thousands of possible exposure scenarios based on the input distributions [1].

  • Risk characterization: The estimated exposure distribution is compared to toxicological reference values (ADI) to calculate risk quotients. The probability of exceeding the ADI is determined from the distribution of risk quotients [1].

  • Sensitivity analysis: The contribution of different input variables to the overall exposure and risk is assessed to identify the most influential factors and prioritize data refinement efforts [1].

The following diagram illustrates the comprehensive workflow for probabilistic dietary risk assessment:

workflow DataCollection Data Collection DistributionFitting Statistical Distribution Fitting DataCollection->DistributionFitting ResidueData Residue Monitoring Data ResidueData->DistributionFitting ConsumptionData Food Consumption Data ConsumptionData->DistributionFitting ToxicologicalData Toxicological Reference Values RiskCharacterization Risk Characterization ToxicologicalData->RiskCharacterization ResidueDist Residue Distribution DistributionFitting->ResidueDist ConsumptionDist Consumption Distribution DistributionFitting->ConsumptionDist ExposureModeling Exposure Modeling ResidueDist->ExposureModeling ConsumptionDist->ExposureModeling MonteCarlo Monte Carlo Simulation ExposureModeling->MonteCarlo MonteCarlo->RiskCharacterization Results Risk Assessment Results RiskCharacterization->Results

Conclusion and Regulatory Implications

The probabilistic risk assessment of this compound and pyraclostrobin in grapes provides compelling evidence of their distinct risk profiles. This compound demonstrates substantially lower chronic dietary risk compared to pyraclostrobin across all population groups, with risk quotients consistently below the level of concern. This favorable risk profile, combined with its different mode of action, positions this compound as a valuable tool for anti-resistance management strategies. However, the potential for insensitivity development in target pathogens, as reported in some Phytophthora capsici isolates from the southeastern United States, necessitates appropriate fungicide rotation practices [3].

For pyraclostrobin, the findings raise important concerns, particularly for child and adolescent consumers who exhibit significantly higher risk values. These results suggest that current usage patterns and pre-harvest intervals for pyraclostrobin in grape production may require reevaluation to ensure adequate protection of vulnerable subpopulations. The pronounced difference in risk between population groups highlights the critical importance of including demographic variability in pesticide risk assessment frameworks [1].

From a regulatory perspective, these findings support the establishment of science-based maximum residue limits (MRLs) that incorporate probabilistic risk assessment approaches. The study demonstrates how probabilistic methods can identify risk scenarios that might be missed by deterministic approaches, particularly for pesticides with variable residue patterns and for vulnerable subpopulations. Future regulatory frameworks would benefit from explicitly requiring probabilistic assessments for pesticides with high persistence or specific population concerns [1] [2].

References

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Physical Description

Ivory odorless solid; [Merck Index]

Color/Form

Ivory powder

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

324.0447745 g/mol

Monoisotopic Mass

324.0447745 g/mol

Heavy Atom Count

21

Density

1.446 at 20 °C

LogP

log Kow = 3.2

Odor

Odorless

Melting Point

152.7 °C

UNII

QJC4S2YQ4B

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

To elucidate the background of the highly selective fungicidal activity of cyazofamid ... the biochemical mode of action of this fungicide in /a target species/ Pythium spinosum was investigated. Cyazofamid inhibited mycelial growth of P. spinosum on the order of 1 uM on agar medium containing gelatin, on water agar, and on potato dextrose agar. The mycelial growth inhibition was markedly potentiated in the presence of salicylhydroxamic acid (SHAM), an inhibitor of mitochondrial alternative oxidase. Oxygen consumption of P. spinosum mycelia treated with 4 uM cyazofamid was reduced by about 60%. At 60 min after the treatment, the oxygen consumption was recovered, but the respiration was resistant to potassium cyanide and sensitive to SHAM. From the effect of cyazofamid on electron transport activity of P. spinosum mitochondria, it was revealed that this fungicide specifically interferes with cytochrome bc1 complex (complex III) activity (I50: 0.04 uM). Cyazofamid, however, exhibited no inhibition of complex III activities in mitochondria isolated from other biological sources such as Botrytis cinerea, Saccharomyces cerevisiae, rat liver, and potato tuber. Thus, the highly selective activity of cyazofamid appeared to be due to a difference in the inhibitor susceptibility at the target enzyme. To identify the binding site of cyazofamid in complex III, reduction kinetics of cytochrome b hemes was investigated with P. spinosum mitochondria. The addition of cyazofamid immediately reduced cytochrome b hemes and the extent of reduction was higher than that without cyazofamid. Reduction of b hemes was markedly inhibited by the combined use of cyazofamid and azoxystrobin (Qo center inhibitor). These results suggest that cyazofamid binds to the Qi center of complex III.
Cyazofamid is reported to inhibit complex 3 but at the Qi site (antimycin site) which differs from that of other recent fungicidal inhibitors of complex 3 which act at the Qo site. It is claimed to be specific in its inhibitory action to mitochondria from oomycete fungi.

Vapor Pressure

1.3X10-2 mPa /9.75X10-8 mm Hg/ at 35 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

120116-88-3

Absorption Distribution and Excretion

Pharmacokinetics and metabolism studies in rats following administration of a single low (0.5 mg/kg) or high (1,000 mg/kg) dose, showed relatively rapid absorption (irrespective of dose tcmax = 0.25-0.5 hrs) and elimination (t1/2 4.4-5.8 hrs) at the low dose and saturated absorption with prolonged elimination (t1/2 of 7.6-11.6 hrs) at the high-dose. The extent of absorption (expressed as percent of administered dose) was highly dose-dependent, being nearly 75% at the low dose and only about 5% at the high dose. Both the urine and feces were major routes of excretion at the low dose with most of the urinary radioactivity being a metabolite named CCBA (4-(4-chloro-2-cyanoimidazol-5-yl)benzoic acid). Results of biliary excretion experiments showed biliary elimination of radiolabel to be highly variable at the low dose (about 12-39% of the administered low dose) and negligible (<2%) in the high-dose groups. Urinary or biliary excretion in rats of the high-dose groups was low (each about 2%) with most of the radioactivity being CCBA. Irrespective of the dosing regimen, most of the recovered fecal radioactivity was unchanged parent compound; the major fecal metabolites were CCBA and 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM) each of which being less than 5% of the administered dose. Tissue burdens at t1/2, tmax, and at 168 hours post dose were indicative of rapid clearance and low tissue burdens suggesting little or no bioaccumulation or sequestration.

Metabolism Metabolites

Both the urine and feces were major routes of excretion /in rats/ at the low dose /0.5 mg/kg/ with most of the urinary radioactivity being a metabolite named CCBA (4-(4-chloro-2-cyanoimidazol-5-yl)benzoic acid). ... Irrespective of the dosing regimen, most of the recovered fecal radioactivity was unchanged parent compound; the major fecal metabolites were CCBA and 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM) each of which being less than 5% of the administered dose.
Major metabolites in urine and feces were identified. There were no significant products of cleavage between phenyl and imidazole substituents. Most of administered label was absorbed following low dose treatment, although 16 to 20% of administered label was found as unchanged a.i. in feces. Males given low dose treatment excreted more label in urine than in feces (about 2:1), whereas in females the ratio was about 1:1. This difference probably reflects a greater excretion of absorbed material in females via the bile compared to males. High dose level was very poorly absorbed, evidenced by 86-87% of administered label being found in feces as unchanged a.i. All identified metabolites displayed hydrolytic cleavage of the N,Ndimethylsulfonamide group away from the imidazole ring. Of remaining substituents, the methyl group on the phenyl ring was either oxidized to a carboxylic acid (the major urinary metabolite), or conjugated by GSH and further modified to form a series of metabolites. The major two of these metabolites were alpha-(methylsulfinyl)-p-tolyl and alpha-(methylsulfonyl)-p-tolyl derivatives, both of which were primarily limited to urine of low dose females. Label clearance from blood and other tissues was rapid. In low dose rats there were typically about 10-fold reductions from peak concentrations at 0.5 hr after dosing to the next sampling at 5.5 hr after dosing.
Three biliary-cannulated rats/sex/group were dosed once by gavage with either low or high dose level of cyazofamid (0.5 or 1000 mg/kg): either phenyl-labeled ((14)C-Bz)-IKF-916), or imidazole-labeled ((14)C-Im)-IKF-916). The only strong peak found in urine (50% of administered dose in M and 38% in F) was CCBA. Virtually all label in the feces of low-dose cannulated rats was the parent cyazofamid. Bile accounted for 12-22% of administered dose (M) or 29-39% of administered dose (F). Bile HPLC profiles were rather complex, displaying mostly rather polar components. Investigators justifiably concluded in the footnotes to these pages that structures were "predominantly catabolic products of the glutathione conjugate of CCIM" (CCIM is 4-chloro-5-ptolylimidazole- 2-carbonitrile). The benzoic acid metabolite, CCBA, was also a significant component of bile (about 4% of administered dose in M and F). Complex HPLC profiles of bile extracts were progressively simplified to a few major peaks upon treatment with glucuronidase and acidification. A low-dose male bile profile after such treatment yielded 19% of label in bile as CHCN, and a slight increase over the pre-processing levels of CCBA. CHCN is CCIM with the methyl group on the phenyl ring oxidized to a hydroxymethyl. Together CHCN and CCIM comprised 46% of the bile extracts thus treated, and nearly all of the balance of radiolabel was found in two peaks of relatively polar material ... Thus it appears that conjugation of bile products to glucuronides is a quantitatively important process, in addition to conjugation by glutathione. It was noted in the core metabolism study that CH3SO2-CCIM and CH3SO-CCIM (two products of glutathione addition and subsequent modification) were abundant in urine of non-cannulated females; however cannulated rats of either gender in this study yielded no common urinary metabolites other than CCBA. This suggests that these two metabolites were biliary glutathione derivatives.
Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Cyazofamid

Biological Half Life

Pharmacokinetics and metabolism studies in rats following administration of a single low (0.5 mg/kg) or high (1,000 mg/kg) dose, showed relatively rapid absorption (irrespective of dose tcmax = 0.25-0.5 hrs) and elimination (t1/2 4.4-5.8 hrs) at the low dose and saturated absorption with prolonged elimination (t1/2 of 7.6-11.6 hrs) at the high-dose.

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: R. Nasu et al., AU 8812883; eidem, US 4995898 (1988, 1991 both to Ishihara Sangyo Kaisha)

General Manufacturing Information

Cyazofamid has limited systemic activity so it is used as a protectant fungicide applied by ground or aerial spray.

Analytic Laboratory Methods

An adequate analytical methodology is available to enforce the proposed tolerances. Cyazofamid and the metabolite CCIM are completely recovered (>80% recovery) using the Food and Drug Administration's (FDA) Multi-Residue Protocol D (without cleanup). In addition, High performance liquid chromatography/ultraviolet detector (HPLC/UV) method is available for use as a single analyte confirmatory method.

Storage Conditions

Do not contaminate water, food or feed by storage or disposal. ... Store in original container, in a secured, dry place separate from fertilizer, food, and feed. /Ranman 400SC/

Dates

Last modified: 08-15-2023

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